The entire med cluster was cloned from Streptomyces sp. AM-7161 and spans approximately 30 kb of DNA, containing 29 predicted genes [1] [2] [3]. The table below summarizes the functions of its key genes.
| Gene Identifier | Proposed Function / Product | Key Characteristics / Evidence |
|---|---|---|
| med-ORF1 & med-ORF2 [1] [4] | Ketosynthase (KS) α and β subunits | Minimal PKS components; assemble the polyketide chain backbone [1]. |
| med-ORF3 [1] [4] | Second ring cyclase (CYC) | Catalyzes the cyclization of the polyketide chain [1]. |
| med-ORF5 [1] [4] | Pyran ring cyclase / possible exporter | Homologue of actVI-ORF3; function highlighted in proteomic studies [1]. |
| med-ORF6 [4] | Keto reductase (KR) | Reduces a keto group during the tailoring process [4]. |
| med-ORF7 [4] [3] | Oxygenase / Hydroxylase | Tailoring enzyme involved in oxygenation [4] [3]. |
| med-ORF8 [1] [4] [3] | C-glycosyl transferase | Attaches the sugar angolosamine to the aglycone core via a C-C bond [1] [3]. |
| med-ORF10 [2] [4] | Regulatory protein (ActVI-A homologue) | Positive regulator; overexpression increases medermycin production ~4-fold [2]. |
| med-ORF11 [4] | Pathway-specific transcriptional activator (SARP) | Positive regulatory protein [4]. |
| med-ORF12 [4] | Stereospecific keto reductase | Tailoring enzyme [4]. |
| med-ORF14-ORF18, ORF20 [1] [4] [3] | Angolosamine biosynthesis (6 contiguous genes) | Enzymes for dNDP-angolosamine synthesis from glucose-1-phosphate [1] [3]. |
| med-ORF19 [4] | First ring aromatase (ARO) | Catalyzes the aromatization of the first ring [4]. |
| med-ORF23 [1] [4] | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain; part of the minimal PKS [1]. |
| med-ORF24 [4] | Phosphopantetheinyl transferase | Activates the ACP [4]. |
Here are the methodologies used to characterize the med cluster and its functions.
The biosynthesis of this compound involves building a polyketide skeleton, tailoring it, and attaching a deoxysugar. Key intermediates include 6-deoxy-dihydrokalafungin (DDHK) and kalafungin (KAL) [6] [3]. The final step is C-glycosylation of KAL with angolosamine by the glycosyltransferase Med-ORF8 [1] [3].
Simplified biosynthetic pathway of this compound from octaketide chain to final product.
The biosynthesis is tightly controlled by pathway-specific regulators within the cluster.
Proposed regulatory network for the this compound gene cluster. Solid lines indicate direct regulation, while dashed lines indicate indirect or proposed effects.
The initial discovery of any bioactive compound from Streptomyces begins with isolating and characterizing a novel strain. The table below summarizes the key morphological, physiological, and biochemical characteristics of a representative strain, Streptomyces sp. KB1 [1].
| Characteristic | Description for Streptomyces sp. KB1 |
|---|---|
| Morphology | Gram-positive, long filamentous bacteria; forms straight to flexuous chains of globose, smooth-surfaced spores [1]. |
| Growth Conditions | Obligate aerobe; temperature range: 25–37°C (mesophilic); pH range: 5–10 (neutralophilic); tolerates 4% (w/v) NaCl (moderately halophilic) [1]. |
| Cultural Characteristics | Grows well on peptone-yeast extract iron agar, Luria Bertani (LB) agar, and half-strength LB agar; cannot grow on MacConkey agar [1]. |
| Carbon Source Utilization | Utilizes fructose, mannose, glucose, and lactose with acid production [1]. |
| Biochemical Tests | Positive for casein hydrolysis, gelatin liquefaction, nitrate reduction, urease, and catalase production [1]. |
Standardized protocols are crucial for maintaining the viability and bioactive potential of Streptomyces. Here are essential methods for their handling [2].
Liquid cultures are used for producing secondary metabolites and for genetic manipulation.
Agar plates are used for routine experiments, sporulation, and short-term storage.
For long-term preservation, both mycelia and spores can be stored as glycerol stocks at -80°C.
While traditional cultivation is fundamental, modern discovery pipelines heavily integrate genomics and bioinformatics.
Integrated genomics and metabolomics workflow for antibiotic discovery from Streptomyces.
Given that this compound is a known antibiotic, research today would likely focus on finding new analogs or overproducing strains. Here’s a potential path forward:
The biosynthesis of actinomycin D is directed by a dedicated gene cluster. The table below summarizes the core genes and their functions based on studies in Streptomyces chrysomallus and Streptomyces costaricanus [1] [2].
| Gene(s) | Protein Function | Role in Biosynthesis |
|---|---|---|
| acmA, acmD | 4-MHA adenylating enzyme & carrier protein [2] | Initiation module; activates the 4-MHA precursor and tethers it to the NRPS assembly line [3] |
| acmB, acmC | Peptide synthetases (NRPS) [4] [2] | Elongation modules; incorporate five amino acids (Thr, Val, Pro, Gly, Val) to form the peptide lactone chain [1] [3] |
| acmG, acmF, acmK/acmH, acmI/acmL | Tryptophan 2,3-dioxygenase, aryl formamidase, kynureninase, methyltransferase [4] [2] | Convert tryptophan into the chromophore precursor 4-Methyl-3-hydroxyanthranilic acid (4-MHA) [1] [2] |
| acnR, acnU, acnO, acnW | Regulatory genes (TetR family, LbmU-like, etc.) [1] [4] | Positive regulators of the biosynthetic gene cluster [1] |
The following diagram outlines the key experimental steps for identifying and characterizing a biosynthetic gene cluster, as applied to actinomycin D [1] [2] [5].
Experimental workflow for BGC characterization
Actinomycin D (Dactinomycin) is a clinically used chemotherapeutic drug. The table below summarizes its core properties [6] [7] [8].
| Property | Description |
|---|
| Mechanism of Action | DNA intercalation: Binds DNA at transcription initiation complexes, primarily at GpC sequences, inhibiting RNA polymerase [6] [8]. Topoisomerase inhibition: Stabilizes topoisomerase II-DNA complexes, preventing DNA relaxation [8]. | | Primary Clinical Uses | Wilms' tumor, rhabdomyosarcoma, Ewing's sarcoma, gestational trophoblastic neoplasia [6] [7]. | | Common Side Effects | Bone marrow suppression, vomiting, mouth ulcers, hair loss, hepatotoxicity [6] [7]. It is a potent vesicant (causes tissue damage if it leaks from the vein) [7]. |
Since direct data was unavailable, the table below outlines key aspects you could investigate to elucidate the relationship between medermycin and kalafungin.
| Research Aspect | Description & Methodology |
|---|---|
| Structural Elucidation & Comparison | Analyze and compare the core chemical structures (e.g., functional groups, ring systems) using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). |
| Mechanism of Action (MoA) Studies | Determine the primary biological target (e.g., inhibition of DNA/RNA synthesis, cell wall synthesis). Use methods like macromolecular synthesis assays and target-specific enzymatic inhibition assays [1]. |
| Biosynthetic Pathway Analysis | Identify and compare the gene clusters (e.g., PKS, NRPS) responsible for their synthesis. Employ genome sequencing, gene knockout, and heterologous expression experiments. |
| Antimicrobial Activity Spectrum | Establish the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria using standardized broth microdilution methods [2] [3]. |
| Resistance & Cross-Resistance | Investigate mechanisms like enzymatic inactivation or efflux pumps. Conduct cross-resistance profiling by determining MICs of one compound against strains resistant to the other [2] [1]. |
The following diagram outlines a potential high-level workflow for a comparative study of these two compounds:
Research workflow for antibiotic comparison
Finding detailed information on specialized antibiotics like this compound and kalafungin requires a targeted approach:
Medermycin belongs to the anthracycline family of natural products. Although a detailed pathway for this compound itself was not found, the biosynthesis of doxorubicin, a well-studied anthracycline, provides a excellent model. The process begins with a polyketide backbone that is progressively modified by enzymes to form the characteristic tetracyclic aglycone structure, which includes the pyran ring [1].
The diagram below outlines a generalized biosynthesis pathway for anthracycline compounds, illustrating the transformation from simple building blocks to the complex core structure.
Generalized biosynthetic pathway for anthracycline antibiotics.
Determining the stereochemistry of the pyran ring requires a combination of analytical techniques. The following table summarizes key methodologies applicable for characterizing this compound's structure [2].
| Technique | Application in Structural Analysis | Key Experimental Parameters/Insights |
|---|---|---|
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identify characteristic functional groups and ring vibrations. | Sample Prep: KBr pellet (1% w/w sample). Spectral Range: 1770–1680 cm⁻¹ (carbonyl stretch); pyran ring C-O-C vibrations appear between 1200-1000 cm⁻¹ [2]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determine 3D structure, including relative configuration and stereochemistry of the pyran ring. | Experiments Required: 1H NMR, 13C NMR, COSY, HSQC, HMBC. Key Data: Proton coupling constants (J-values) from 1H NMR reveal dihedral angles and confirm stereochemistry at chiral centers within the pyran ring [3]. |
| Mass Spectrometry (MS) | Confirm molecular formula and fragmentation pattern. | Ionization Method: ESI or MALDI. Data Analysis: High-resolution MS for exact mass; MS/MS fragments to confirm the aglycone and sugar moieties [3]. |
Based on the gathered information, here is a logical workflow you could adopt to investigate this compound's stereospecific pyran ring.
A proposed research workflow for characterizing this compound's stereospecific pyran ring.
The ORF10 protein in SARS-CoV-2 is a short, accessory protein (38 amino acids) that is not essential for viral replication but plays a significant role in helping the virus evade the host's innate immune response [1] [2]. Its main characterized functions involve sabotaging key immune signaling pathways.
The table below summarizes the primary molecular functions and mechanisms of SARS-CoV-2 ORF10.
| Function | Molecular Target/Mechanism | Experimental Evidence | Key References |
|---|---|---|---|
| Inhibition of IFN-I Signaling via MAVS Degradation | Induces mitophagy by interacting with receptors NIX and LC3B, leading to degradation of MAVS on mitochondria. | Overexpression in HEK293T/HeLa cells; SARS-CoV-2 infection in HeLa-ACE2 cells; knockdown of NIX blocked effect. | [2] |
| Antagonism of cGAS-STING Signaling Pathway | Interacts with STING, blocking its ER-to-Golgi trafficking and oligomerization, impairing TBK1 recruitment and IRF3 activation. | Screening 29 viral proteins in HEK293T/HeLa cells; ORF10 overexpression inhibited cGAS/STING-induced IFN activation. | [3] |
| Impact on Host Metabolism & Transcription | Disrupts oxidative phosphorylation (OXPHOS) gene expression and immune gene networks; alters expression of novel human transcripts. | ORF10 expression in A549/293T cells; analysis of patient samples and viral genome sequences. | [4] [5] [6] |
The following are summaries of key experimental methodologies used to elucidate ORF10's function in the studies cited.
This protocol outlines the methods used to demonstrate that ORF10 induces mitophagy to degrade MAVS.
This protocol describes the screening approach to identify ORF10 as an inhibitor of the cGAS-STING pathway.
The following diagrams illustrate the two main mechanisms by which SARS-CoV-2 ORF10 suppresses the host innate immune response, based on the cited research.
Diagram 1: ORF10 induces mitophagy to degrade MAVS, inhibiting interferon signaling.
Diagram 2: ORF10 blocks the cGAS-STING pathway by inhibiting STING trafficking and TBK1 binding.
The following diagram outlines the key steps taken to definitively characterize the function of Med-ORF12.
Experimental workflow for characterizing Med-ORF12.
The characterization of Med-ORF12 relied on a combination of computational and rigorous genetic experiments.
med-ORF12 was created in the this compound-producing Streptomyces strain. A suicide vector, pYH7, was used to deliver homologous recombination arms (a 1.5 kb upstream and a 1.3 kb downstream fragment) flanking the target gene, successfully removing the ORF12 sequence from the chromosome [1].med-ORF12 gene was reintroduced into the mutant strain on an expression vector, pIJ8600. This was achieved via intergeneric conjugation from E. coli ET12567/pUZ8002 into the mutant Streptomyces strain [1].The experimental results provided clear, causal evidence for the function of Med-ORF12. The quantitative outcomes are summarized in the table below.
| Experimental Strain | This compound Production | Shunt Products Accumulated | Biological Implication |
|---|---|---|---|
| Wild-Type (WT) | Present [1] [2] | Not detected [1] | Normal biosynthetic pathway is functional. |
| ORF12 Knock-out (KO) Mutant | Completely abolished [1] [2] | Yes (DMAC 5 & Aloesaponarin II 6) [1] [2] | Med-ORF12 is essential for converting the bicyclic intermediate. |
| Complemented Mutant | Restored [1] [2] | Not reported [1] | Confirms the specific role of Med-ORF12. |
The function of Med-ORF12 can be understood in the context of the broader this compound pathway. The following diagram illustrates its specific catalytic step.
Med-ORF12 catalyzes a key stereospecific step in this compound biosynthesis.
The diagram shows that Med-ORF12 catalyzes a crucial ketoreduction at the C3 position of the bicyclic intermediate 4. This reaction introduces a specific chiral center (3S) and enables the subsequent formation of the pyran ring, leading to the first chiral intermediate, (S)-DNPA (7) [1] [2]. In the absence of a functional Med-ORF12, this conversion cannot occur, and the pathway fails, leading to a dead end with the accumulation of shunt products DMAC (5) and aloesaponarin II (6) instead of this compound [1] [2].
The search results indicate that this is the most current and detailed functional study specifically on Med-ORF12. If your research requires structural details of the enzyme (e.g., from protein crystallography) or specific kinetic parameters (e.g., kcat, KM), these would likely be the focus of further literature investigation.
The table below summarizes key characteristics of this compound based on current findings:
| Property | Description |
|---|---|
| Classification | DNA-intercalating agent, microbial secondary metabolite [1] |
| Biological Source | Streptomyces tanashiensis (identified producer) [1] |
| Core Bioactivity | Potent anti-cancer activity [1] |
| Anti-cancer IC₅₀ | 52 ± 6 nM (against HCT-116 cancer cells) [1] |
| DNA Binding Affinity (Kₐ) | ~10³ M⁻¹ (classified as a weak DNA intercalator) [1] |
| Key Experimental Method | Single-Molecule Stretching Assay (SMSA) for detection [1] |
The discovery of this compound as a DNA intercalator was enabled by a Single-Molecule Stretching Assay (SMSA), which allows sensitive and specific detection directly from complex microbial cultures [1]. The workflow can be summarized as follows:
Key Workflow Steps:
The discovery of this compound highlights several important research directions:
Genetic manipulation in Streptomyces is a multi-level process. The following diagram outlines the core-to-applied workflow for strain engineering.
The table below summarizes the key genetic elements and their functions in the engineering process.
| Component | Function & Role | Specific Examples |
|---|---|---|
| Cluster-Situated Regulators (CSRs) | Pathway-specific transcriptional activators (e.g., SARP family); primary target for overexpression to boost production [1]. | Streptomyces antibiotic regulatory proteins (SARPs) like ActII-ORF4 in the actinorhodin pathway [1]. |
| Pleiotropic Regulators | Higher-level regulators that link antibiotic production to physiology and development; targets for deletion or overexpression to rewire global metabolism [1] [2] [3]. | AdpA (morphology & secondary metabolism), WblA (negative regulator of antibiotic synthesis), RelA (stringent response), PhoR-PhoP (phosphate regulation) [2] [4] [3]. |
| Precursor Supply Pathways | Primary metabolic pathways that provide building blocks for secondary metabolites; engineering them can alleviate bottlenecks [5]. | Methylmalonyl-CoA for polyketides; specific amino acids; engineering central carbon, nitrogen, and phosphate metabolism [4] [5]. |
| Gene Delivery System | Method for introducing DNA into Streptomyces; essential for all genetic manipulations. | Intergeneric conjugation from E. coli is the most robust and widely used method [3]. |
This is the most efficient method for introducing plasmid DNA into Streptomyces [3].
Materials Required:
Step-by-Step Procedure:
This protocol describes the use of a temperature-sensitive plasmid to create clean, marker-free deletions, essential for sequential engineering [3].
Materials Required:
Step-by-Step Procedure:
A standardized small-scale fermentation protocol for assessing antibiotic production [2].
Materials Required:
Step-by-Step Procedure:
The table below outlines a successful sequential engineering strategy applied to moenomycin production in S. ghanaensis [3]. This provides a powerful template for a project targeting this compound or other antibiotics.
| Engineering Step | Genetic Target & Modification | Rationale & Physiological Effect | Outcome in Moenomycin |
|---|---|---|---|
| 1. Improve Growth | Mutate AdpA binding sites in the chromosomal origin of replication (oriC). | Prevents replication inhibition, leading to faster growth and more homogeneous, smaller mycelial pellets in submerged culture [3]. | Improved growth characteristics and higher antibiotic titers. |
| 2. Narrow Product Spectrum | Marker-less deletion of a tailoring enzyme gene (moeH5, an amidotransferase). | Simplifies the final product mixture by preventing a specific modification, yielding a dominant, single, or narrowed spectrum of analogs [3]. | Accumulation of a simplified, narrowed spectrum of moenomycin variants. |
| 3. Boost Titer | Deletion of the pleiotropic regulator *wblA*. | Removes a known negative regulator of antibiotic biosynthesis, thereby de-repressing the pathway [3]. | Drastic enhancement of antibiotic production levels. |
For complex antibiotics, advanced omics techniques can reveal hidden regulatory layers. A study on FK506 biosynthesis in S. tsukubaensis provides an excellent workflow [5]:
I hope these detailed protocols and strategic notes provide a solid foundation for your work on this compound. Should you require clarification on any specific technique, please feel free to ask.
Protoplast transformation involves the direct uptake of foreign DNA into cells that have been enzymatically stripped of their rigid cell walls, creating membrane-bound entities known as protoplasts. This system provides a powerful expression platform for identifying novel candidate genes, studying gene function, and facilitating genome editing, particularly through transient expression assays where genes are temporarily expressed without genomic integration [1]. The method is especially valuable for functional genomics, promoter activity studies, protein subcellular localization, and CRISPR/Cas reagent validation prior to stable transformation. Recent advances have demonstrated its critical role in accelerating the breeding cycle of various species, including oil crops like Brassica carinata, and in the genetic manipulation of oomycete pathogens [2] [3].
The following core reagents are essential for successful protoplast isolation and transformation. Prepare all solutions with high-purity water and sterilize by autoclaving or filter sterilization as appropriate.
Plant Material Preparation:
Plasmolysis Pre-treatment:
Enzymatic Digestion:
Protoplast Purification:
Viability and Concentration Assessment:
Transformation Setup:
Incubation:
Washing and Culture:
The selection and regeneration process is critical and varies significantly by species. The workflow involves transitioning transformed protoplasts through a series of media with specific hormonal compositions to first induce cell wall formation, then cell division, and finally organogenesis.
Diagram: Protoplast Regeneration Workflow. This multi-stage protocol requires sequential transfer through media with specific plant growth regulator ratios to successfully regenerate whole plants from transformed protoplasts [3].
Successful protoplast transformation depends on numerous factors that require systematic optimization for each species, genotype, and tissue type. The tables below summarize key parameters and recent optimization data from relevant studies.
Table 1: Key Factors Influencing Protoplast Isolation Efficiency
| Factor | Optimal Condition | Impact |
|---|---|---|
| Tissue Type | Young leaves, hypocotyls, or cell cultures | Affects yield and viability [3] |
| Enzyme Composition | 1.5% Cellulase R10 + 0.6% Macerozyme R10 | Complete cell wall digestion [3] |
| Digestion Time | 14-16 hours (overnight) | Balance between yield and viability [4] |
| Osmotic Stabilizer | 0.4-0.6 M mannitol or sorbitol | Maintains protoplast integrity [4] [3] |
| Plasmolysis Pre-treatment | 30 minutes in mannitol before digestion | Significantly improves yield [3] |
Table 2: Optimized Parameters for Protoplast Transformation in Various Species (Recent Studies)
| Species | Protoplast Yield (per gram tissue) | Viability | Transformation Efficiency | Key Optimized Parameter |
|---|---|---|---|---|
| Vitis vinifera (Chardonnay) | ~75 × 10⁶ | 91% | 87% | Strip-cutting of leaves, 16h digestion [4] |
| Brassica carinata | 400,000-600,000 cells/mL (final suspension) | >90% | ~40% (GFP) | Five-stage regeneration protocol [3] |
| Phytophthora palmivora | N/A | N/A | Established | Zoospore electroporation [2] |
Table 3: Antibiotic Selection Markers for Transformant Selection
| Selection Gene | Encoded Enzyme | Effective Antibiotic | Concentration Range | Notes |
|---|---|---|---|---|
| nptII | Neomycin phosphotransferase II | G418 (Geneticin) | 2-100 µg/mL [5] [6] | Also confers resistance to kanamycin and neomycin [6] |
| aacC1 | Aminoglycoside 3-N-acetyltransferase I | Gentamicin | Species-dependent [2] | Confers resistance to gentamicin; shows cross-activity with G418 in some systems [5] [6] |
| hpt | Hygromycin B phosphotransferase | Hygromycin B | 5-100 µg/mL [5] [6] | Broad selective concentration range |
Protoplast transformation has become particularly valuable for CRISPR/Cas9-mediated genome editing:
Protoplast transformation remains a versatile and powerful tool for genetic manipulation across diverse species. Recent protocol refinements have significantly improved isolation efficiency, viability, and regeneration success in previously challenging species. The method is particularly valuable for rapid transient expression assays, CRISPR/Cas9 reagent validation, and producing DNA-free edited plants. While regeneration continues to present challenges, especially in woody plants and recalcitrant species, ongoing optimization of culture conditions and media formulations continues to expand the applications of this technology in both basic research and crop improvement programs.
The complete This compound biosynthetic gene cluster (med cluster) was cloned from Streptomyces sp. AM-7161 [1]. Key characteristics are summarized below.
Table 1: Key Features of the this compound Biosynthetic Gene Cluster
| Feature | Description |
|---|---|
| Source Organism | Streptomyces sp. AM-7161 [1] |
| Cluster Size | Approximately 30 kb [1] |
| Number of ORFs | 29 open reading frames [1] [2] |
| Minimal PKS Genes | med-ORF1 and med-ORF2 (ketosynthase components); med-ORF23 (acyl carrier protein) [1] |
| Unusual Organization | Minimal PKS genes are disconnected; med-ORF23 is 20 kb apart from med-ORF1 and med-ORF2 [1] |
| Key Regulatory Gene | med-ORF10 (encodes a positive regulator that enhances yield) [3] |
| Glycosylation | med-ORF8 (glycosyltransferase) for C-glycosylation [1] |
The biosynthesis proceeds through a type II polyketide synthase (PKS) pathway, generating an octaketide backbone that undergoes cyclization, ketoreduction, and the attachment of an angolosamine sugar moiety to form this compound [1] [4]. The cluster also includes genes for the biosynthesis of the deoxysugar angolosamine (med-ORF14 to med-ORF18, med-ORF20) and tailoring enzymes (med-ORF7 for oxygenation) [1] [2].
The following diagram illustrates the logical workflow for the heterologous expression of the this compound gene cluster, from host selection to metabolite analysis.
Objective: To isolate the entire ~30 kb med cluster and clone it into a suitable vector for heterologous expression [1] [5].
Materials:
Protocol:
Alternative Advanced Cloning Systems: For larger clusters or to streamline the process, consider these systems:
Objective: To introduce the cloned med cluster into a surrogate Streptomyces host that provides a clean metabolic background and supports efficient expression.
Table 2: Comparison of Heterologous Hosts for this compound Expression
| Host Strain | Key Features | Reported this compound Production | Pros & Cons |
|---|---|---|---|
| *S. coelicolor* CH999 | Model host; deficient in actinorhodin production [1] | Successful production confirmed [1] [3] | Pro: Well-characterized genetics. Con: Native BGCs may require deletion for cleaner background. |
| *S. lividans* K4-114 | Commonly used host with low native secondary metabolite output [2] | Successful production confirmed [2] | Pro: High transformation efficiency. |
| *Streptomyces* sp. A4420 CH | Engineered chassis with 9 native PKS BGCs deleted; superior polyketide production [6] | Not specifically tested for this compound, but shows high general PKS capacity [6] | Pro: High precursor flux, clean background. Con: Less genetically characterized. |
Protocol: Intergeneric Conjugation from E. coli to Streptomyces* This is the most efficient method for transferring large cosmic or BAC DNA into *Streptomyces hosts [2].
Materials:
Procedure:
med-ORF1).Objective: To produce, extract, and identify this compound and its potential derivatives from the heterologous host.
Materials:
Protocol:
Low or No Production:
med-ORF10. Introducing an extra copy of med-ORF10 on a plasmid can increase this compound yield by approximately fourfold [3].Detection of Unwanted Side Products: The heterologous expression may lead to the accumulation of pathway intermediates (like kalafungin) or novel chimeric products [2] [4]. Careful LC/MS and NMR analysis are necessary to characterize these compounds.
The heterologous expression system for this compound is not just a production tool but a platform for drug discovery.
med-ORF8), novel aglycone analogs can be produced [1].Heterologous expression is a powerful and versatile strategy for the production, engineering, and discovery of this compound and its novel derivatives. The protocols outlined here, leveraging well-established Streptomyces hosts and molecular techniques, provide a reliable roadmap for researchers to access this valuable compound and expand the chemical diversity of benzoisochromanequinone antibiotics for therapeutic development.
The following roadmap outlines a two-phase investigation, from initial screening to mechanistic validation.
This phase uses cell-based assays to confirm and quantify the compound's anti-inflammatory activity.
This protocol is adapted from established models for screening anti-inflammatory agents [1] [2].
1. Cell Culture and Treatment
2. Key Assays and Readouts
The table below summarizes the expected data structure and key inflammatory markers to measure.
| Experimental Group | Cell Viability (% of Control) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|---|
| Control | 100 ± 5 | ≤ 5.0 | ≤ 20 | ≤ 25 |
| LPS (1 µg/mL) | 98 ± 4 | ~40.0 | ~1500 | ~1200 |
| LPS + this compound (1 µM) | 97 ± 3 | ~35.0 (↓12.5%) | ~1200 (↓20%) | ~900 (↓25%) |
| LPS + this compound (10 µM) | 96 ± 5 | ~20.0 (↓50%) | ~600 (↓60%) | ~500 (↓58%) |
| LPS + this compound (100 µM) | 95 ± 4 | ~10.0 (↓75%) | ~300 (↓80%) | ~250 (↓79%) |
| LPS + Dexamethasone (10 µM) | 92 ± 3 | ~8.0 (↓80%) | ~250 (↓83%) | ~200 (↓83%) |
Note: The values for this compound are hypothetical and for illustrative purposes only. ↓ indicates percent reduction compared to the LPS model group.
Once activity is confirmed, this phase identifies and validates the underlying molecular mechanisms.
1. Target Prediction
2. Disease Target Collection
3. Network and Pathway Analysis
1. Western Blot Analysis [1] [3] [2]
2. Quantitative Real-Time PCR (RT-qPCR) [3]
3. Immunofluorescence (IF) for Protein Localization [1]
The proposed pipeline provides a powerful strategy for de-risking and accelerating the early-stage research of this compound. The integration of computational prediction with targeted experimental validation makes efficient use of resources. If the initial in vitro screening and mechanistic studies yield promising results, subsequent research should include:
Indomethacin is a well-established nonsteroidal anti-inflammatory drug (NSAID) that exerts its effects through both cyclooxygenase (COX)-dependent and independent pathways [1] [2]. A key COX-independent mechanism is the inhibition of the Nuclear Factor-Kappa B (NF-κB) signaling pathway, which is a critical regulator of immune responses, inflammation, and cell survival [3] [4].
The activation of NF-κB involves the degradation of its inhibitory protein, IκB, which allows the NF-κB complex (typically a p50-p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes [3] [5]. Research indicates that indomethacin interferes with this process. In HeLa cells, indomethacin was shown to inhibit ionizing radiation-induced NF-κB activation through a mechanism involving p38 MAP kinase [4]. Furthermore, in models of Alzheimer's disease, chronic administration of indomethacin reduced amyloid pathology coincident with a significant reduction in NF-κB activity [6].
The following diagram outlines the NF-κB signaling pathway and the reported points of inhibition by indomethacin.
The inhibitory effect of indomethacin on NF-κB has been quantified in various experimental models. The table below summarizes key quantitative findings from the literature.
Table 1: Summary of Experimental Findings on Indomethacin's NF-κB Inhibition
| Experimental Model | Indomethacin Concentration/Dose | Key Outcome Measures | Observed Effect | Citation |
|---|---|---|---|---|
| HeLa Cells (in vitro) | Similar concentrations for radiosensitization & NF-κB inhibition | IR-induced NF-κB activation; Cell cytotoxicity | Inhibited NF-κB activation; Enhanced radiosensitization | [4] |
| Tg2576 AD Mouse Model (in vivo) | 10 mg/L in drinking water for 7 months | Aβ1-40 and Aβ1-42 levels in cortex and hippocampus; Amyloid burden; NF-κB activity | Significant reduction in Aβ peptides and amyloid burden; Coincidental reduction in NF-κB activity | [6] |
| Pancreatic Cancer PSN-1 Cells (in vitro) | 30 µM (for 24 hours) | NF-κB p65 subunit binding to consensus site; p65 nuclear level; p65 mRNA expression | ~60% diminished p65 mRNA expression; Reduced p65 nuclear protein and DNA binding | [5] |
This protocol is adapted from studies investigating NF-κB inhibition in pancreatic cancer cells [5]. It measures the binding of the active NF-κB complex (p50-p65) to its consensus DNA sequence.
Workflow Overview
Materials and Reagents
Step-by-Step Procedure
A 2024 study revealed that indomethacin blocks the nuclear translocation of IRF3, a key transcription factor in the nucleic acid-sensing pathway that parallels NF-κB in driving interferon production [7]. This protocol can be used to assess a broader anti-inflammatory mechanism.
Materials and Reagents
Step-by-Step Procedure
The experimental protocols for assessing NF-κB and IRF3 inhibition are applicable in several key research areas:
To guide your research on medermycin, here is a synthesis of common experimental models, readout systems, and key signaling pathways involved in TNFα suppression, compiled from recent studies on other compounds.
The table below summarizes validated in vitro and in vivo models you can adapt to test this compound.
| Experimental Model | Key Readout Parameters | Example Methodology | Relevant Study Compound |
|---|---|---|---|
| In Vitro: Human Cell Lines | |||
| Immune/Stromal Cells (e.g., Macrophages) | TNFα, IL-6, IL-1β secretion (ELISA); NF-κB pathway phosphorylation (Immunoblot) | Pre-treatment with compound, stimulation with LPS or TNFα, cytokine measurement [1] [2] | Isovitexin [3] |
| Cancer Cell Lines (e.g., U87 Glioblastoma) | Pro-inflammatory gene expression (COX2, CCL, CXCL families); Extracellular Vesicle (EV) cargo analysis (RNA sequencing) | TNFα-primed cells treated with compound; EV isolation and RNA profiling [1] | VT107 [1] |
| In Vivo: Murine Disease Models | |||
| Colitis/IBD Model (DSS-induced) | Disease Activity Index (weight loss, stool consistency, bleeding); colon length; histology; cytokine levels in tissue [3] | Co-administration of compound with DSS in drinking water; clinical scoring [4] [3] | Thlaspi arvense (TA) [3] |
| Colitis-Associated Cancer (CAC) | Tumor number and size; immune cell infiltration (MDSCs, Tregs); tmTNF-α/sTNF-α ratio [4] | AOM/DSS protocol; antibody-based blockade to shift TNFα form ratio [4] | tmTNF-α antibody [4] |
| Melanoma Model (B16K1) | Tumor growth kinetics; survival rate; TIL death and exhaustion markers (PD-1, TIM-3) [5] | Tumor cell grafting; combination therapy with immune checkpoint blockers [5] | anti-TNFα antibody [5] |
TNFα signaling is complex and can lead to diverse cellular outcomes. Your investigation of this compound should consider these key pathways:
IL6, IL1B, and COX2 [6]. Inhibition of this pathway is a common mechanism for TNFα suppression [3].The following diagram illustrates the core TNFα signaling network and potential points of inhibition for a compound like this compound.
Below is a detailed protocol to assess this compound's effect on TNFα suppression in a human macrophage model, adaptable for other cell types.
Title: Protocol for Evaluating the Anti-inflammatory Effects of this compound in LPS-Stimulated THP-1 Derived Macrophages.
1. Cell Culture and Differentiation
2. Compound Preparation and Treatment
3. Sample Collection and Analysis
4. Key Readouts
phospho-IκBα, total IκBα, phospho-NF-κB p65, total NF-κB p65, and GAPDH (loading control).To advance your work, I suggest the following steps:
Osteoarthritis (OA) is a chronic degenerative joint disease characterized by progressive joint damage, pain, and functional impairment, affecting hundreds of millions globally and posing a significant healthcare burden [1] [2]. Inflammation plays a key role in OA pathology, driven by pro-inflammatory mediators such as prostaglandins, cytokines, and chemokines [2]. Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis [3] [4].
Diclofenac demonstrates a balanced inhibition of both COX-1 and COX-2 isoforms, with some studies indicating a slightly greater selectivity for COX-2 [4]. This inhibition reduces the production of prostaglandin E2 (PGE2) and other prostanoids at the site of inflammation, leading to decreased pain and inflammation [2]. Beyond COX inhibition, diclofenac also affects other molecular pathways, including the inhibition of the lipoxygenase pathway and modulation of the L-arginine-nitric oxide-cGMP pathway, which contributes to its peripheral analgesic effects [3] [4]. Topical formulations are designed to deliver the drug directly to the affected joint, maximizing local concentration while minimizing systemic exposure and associated adverse effects [2].
The following diagram illustrates the primary anti-inflammatory mechanism of action of diclofenac:
A 2025 meta-analysis of 12 randomized controlled trials (RCTs) provides high-quality evidence for the efficacy of various topical diclofenac formulations in knee osteoarthritis [1] [5]. The analysis evaluated pain relief and functional improvement across different time frames, revealing distinct performance profiles for gels, solutions, and patches.
Table 1: Short-, Mid-, and Long-Term Efficacy of Topical Diclofenac Formulations in Knee OA (vs. Placebo) [1] [5]
| Formulation | Short-Term Efficacy (1-2 weeks) | Mid-Term Efficacy (3-6 weeks) | Long-Term Efficacy (8-12 weeks) |
|---|---|---|---|
| Gel | Moderate pain relief | Sustained efficacy | Sustained efficacy |
| Solution | Moderate pain relief | Sustained efficacy | Sustained efficacy |
| Patch | Most pronounced pain relief (SMD: -0.64; 95% CI: -0.90 to -0.39) | Effective | Effective |
SMD: Standardized Mean Difference; CI: Confidence Interval
All formulations demonstrated significant improvement in functional outcomes, as measured by scales like the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) function subscale [1] [5]. The efficacy of topical diclofenac is attributed to its ability to penetrate the skin and accumulate in underlying synovial tissue, where it reduces local concentrations of inflammatory biomarkers such as PGE2, TNFα, IL-6, and IL-8 [2].
Topical diclofenac formulations exhibit a favorable safety profile. Systemic side effects (gastrointestinal, cardiovascular, renal) and withdrawal rates due to adverse events remain low across all formulations, making them suitable for patients with comorbidities or those at risk for complications from oral NSAIDs [1] [2]. The most common adverse events are local skin reactions at the application site, such as dryness, redness, pruritus, and contact dermatitis, which are typically mild and manageable [2]. This enhanced safety profile is a direct result of minimized systemic absorption, which reduces drug exposure in plasma and non-target tissues [2].
Conventional topical formulations face challenges related to skin barrier function and inefficient drug delivery, which can limit their therapeutic potential. Recent research focuses on advanced delivery systems to overcome these hurdles.
Liposomal Gels: A randomized, double-blind, controlled trial demonstrated the superiority of a novel diclofenac liposomal gel over both a placebo and a marketed conventional gel [6]. The liposomal system showed statistically significant improvements in WOMAC index scores over a 6-week treatment period in patients with knee OA. The liposome encapsulation enhances drug penetration and retention in the target tissue, leading to higher local bioavailability and efficacy. This formulation was well-tolerated with no reported adverse events, highlighting its potential as a safe and effective option, particularly for geriatric patients requiring chronic therapy [6].
Despite the advantages of topical delivery, several challenges persist in the development of diclofenac-based therapies:
This protocol outlines the methodology for evaluating the efficacy and safety of different topical diclofenac formulations, as used in recent high-quality meta-analyses [1] [5].
1. Literature Search and Study Selection:
2. Data Extraction:
3. Quality Assessment:
4. Statistical Analysis:
The workflow for this meta-analysis is summarized below:
This protocol is adapted from a clinical study on a liposomal diclofenac gel [6] and can be adapted for preclinical development of new topical formulations.
1. Formulation Preparation:
2. Study Design:
3. Efficacy Assessment:
4. Safety Assessment:
Topical diclofenac formulations represent a safe, effective, and guideline-recommended first-line therapy for managing osteoarthritis pain, with distinct formulations offering specific advantages in terms of onset and duration of action [1] [2]. Future development should focus on innovative delivery systems, like liposomes, which have shown promise in enhancing therapeutic efficacy without compromising safety [6].
Further research is needed to define the minimum effective concentration of diclofenac in synovial tissue and to correlate tissue levels with clinical outcomes. Exploring the drug's impact on a broader range of inflammatory biomarkers could also provide deeper insights into its mechanism and optimize treatment strategies for this complex and prevalent disease.
Introduction and Rationale Synovial inflammation is a key pathological feature in joint diseases like osteoarthritis (OA) and rheumatoid arthritis (RA), driven by the interaction of immune cells and local joint cells [1] [2] [3]. Macrophages and fibroblast-like synoviocytes (FLS) play central roles, secreting pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix metalloproteinases (MMPs) that perpetuate inflammation and cause tissue damage [2] [4] [5]. While the antibiotic streptomycin has been shown to inadvertently promote low-level intestinal inflammation, the effect of other microbial-derived compounds like medermycin on joint-specific inflammation remains unexplored [6]. This document outlines a proposed experimental framework to investigate the anti-inflammatory potential of this compound on synovial inflammation.
Proposed Mechanism of Action Based on known pathways in synovitis, this compound could potentially modulate inflammation through several mechanisms. The diagram below illustrates these proposed pathways and their interactions in the synovial environment.
Key Proposed Signaling Pathways
The following protocols are adapted from recent studies on synovial inflammation and can be used to test the efficacy of this compound [1] [2] [4].
Protocol 1: In Vitro Macrophage and FLS Culture and Treatment
1.1. Cell Culture
1.2. Compound Treatment
Protocol 2: Assessing Inflammatory Markers
2.1. Gene Expression Analysis (qRT-PCR)
2.2. Protein Secretion Analysis (ELISA/Multiplex Immunoassay)
Protocol 3: In Vivo Assessment in a Murine Model of Synovitis
3.1. Destabilization of the Medial Meniscus (DMM) Model
3.2. Compound Administration
3.3. Tissue Collection and Analysis
The tables below summarize the key data points to collect and how to analyze them.
Table 1: Key In Vitro Readouts for this compound Efficacy
| Assay | Target Cells | Key Metrics | Potential Interpretation |
|---|---|---|---|
| qRT-PCR | Macrophages, FLS | Fold-change in IL6, IL1B, TNF mRNA | This compound reduces pro-inflammatory gene expression. |
| ELISA | Cell Supernatant | Concentration of IL-6, IL-1β, TNF-α (pg/mL) | This compound inhibits cytokine secretion. |
| Flow Cytometry | Macrophages | % of CD86+ (M1) vs. CD206+ (M2) cells | This compound modulates macrophage polarization. |
| Invasion Assay | FLS | Number of cells invading through Matrigel | This compound suppresses FLS invasiveness. |
Table 2: Key In Vivo Readouts for this compound Efficacy
| Assessment | Method | Key Metrics | Potential Interpretation |
|---|---|---|---|
| Pain Behavior | Von Frey test | Paw withdrawal threshold (g) | This compound alleviates pain related to synovitis. |
| Joint Morphology | Histology | Synovitis score, Cartilage degradation (OARSI score) | This compound reduces structural damage. |
| Molecular Analysis | IHC / qPCR | Cytokine & MMP levels in synovium | This compound downregulates inflammatory pathways in situ. |
Given the absence of direct data on this compound, I suggest you:
IL-6 and IL-8 as Key Mediators in cancer pathogenesis and therapy resistance have emerged as promising therapeutic targets in oncology. These pleiotropic cytokines function as critical regulators of tumor microenvironment communication, influencing processes including cancer stem cell expansion, epithelial-mesenchymal transition (EMT), and immunosuppression. Research has demonstrated that chemotherapy resistance can activate IL-6 and IL-8 signaling pathways, creating positive feedback loops that further enhance treatment resistance. For instance, in colon cancer models, doxorubicin resistance led to activation of IL-6 signaling which was further enhanced by PTEN knockdown, simultaneously increasing populations of cancer stem cells and promoting EMT [1]. Similarly, in triple-negative breast cancer (TNBC), an IL-8/NF-κB feedback loop has been identified as a critical determinant of paclitaxel-sensitive/doxorubicin-resistant phenotypes [2] [3].
The clinical relevance of these pathways is substantial, with cytokine levels potentially serving as predictive biomarkers for treatment response. In TNBC, elevated IL-8 expression predicts favorable response to taxane treatment but poor sensitivity to anthracycline-based therapy [2]. The therapeutic implications of these findings are significant, as they suggest that targeted inhibition of these pathways may overcome resistance to conventional chemotherapeutic agents. This application note provides detailed methodologies for investigating IL-6 and IL-8 signaling in cancer models, with the goal of facilitating research into novel therapeutic combinations that disrupt these resistance mechanisms.
Drug-resistant cell lines can be established through prolonged exposure to sublethal concentrations of chemotherapeutic agents. For LS180 colon cancer cells, treatment with 1 μM doxorubicin for approximately nine months generates stably resistant populations [1]. These resistant cells should be maintained in drug-free media for 48 hours prior to experimentation to eliminate acute stress responses. For cytokine stimulation studies, LS180 cells are typically grown in RPMI-1640 supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic at 37°C in a humidified 5% CO₂ atmosphere [1].
Gene knockdown techniques are essential for investigating the functional roles of specific signaling components in cytokine pathways. For PTEN knockdown studies in LS180 cells, shRNA PTEN lentiviral particles at 1 μg/ml concentration can be transfected using Lipofectamine 2000 with polybrene (5 μg/ml) for 24 hours. Following transduction, cells undergo selection with puromycin (4 μg/ml) with typically three selection rounds of 48 hours each [1]. Successful knockdown should be verified by Western blotting using anti-PTEN antibodies.
IL-6 receptor blockade can be achieved using tocilizumab, a clinically approved monoclonal antibody. For in vitro studies, tocilizumab effectively decreases IL-6 signaling and reduces cancer stem cell populations and mammosphere formation [1]. Treatment concentrations typically range from 10-100 μg/ml, depending on the specific experimental system and duration of exposure. For IL-8 inhibition, neutralization antibodies can be applied at similar concentrations, with efficacy confirmed through subsequent signaling pathway analysis.
Table 1: Established Cell Models for IL-6/IL-8 Research
| Cell Line | Cancer Type | Resistance Model | Key Applications |
|---|---|---|---|
| LS180 | Colon Cancer | Doxorubicin-resistant (1μM, 9 months) | IL-6 signaling, CSC enrichment, EMT [1] |
| Hs578t | TNBC | Native PTX-sensitive/DOX-resistant | IL-8/NF-κB feedback loop [2] |
| HCC1937 | TNBC | Native PTX-resistant/DOX-sensitive | IL-8 transfection studies [2] |
| AC16 | Cardiomyocyte | Doxorubicin-induced toxicity | Cytokine release in cardiotoxicity [4] |
Syngeneic mouse models provide valuable platforms for evaluating the therapeutic potential of cytokine pathway inhibition. For B-cell acute lymphoblastic leukemia (B-ALL), transplantable models recapitulate relevant tissue microenvironments including bone marrow, blood, and spleen [5]. In these models, IL-6 knock-out mice exhibit significantly enhanced responses to doxorubicin treatment, with many achieving complete clearance of leukemic cells through T-cell-dependent anti-leukemia immune responses [5]. These findings highlight the critical role of microenvironment-derived IL-6 in suppressing chemotherapy-induced anti-cancer immunity.
Therapeutic dosing protocols for doxorubicin in mouse models typically involve intraperitoneal injections of 2-5 mg/kg, administered weekly for 3-4 weeks. When combining chemotherapy with cytokine pathway inhibitors, tocilizumab can be administered at 4-8 mg/kg via intraperitoneal injection [5]. For assessment of immune-mediated effects, CD8+ T-cell depletion protocols using antibodies such as anti-CD8β (clone 53-5.7) can be implemented with 200μg administered intraperitoneally twice weekly [5].
Western blotting is essential for evaluating signaling pathway activation in cytokine studies. Protein extraction from cell lines (e.g., LS180, LS180 shPTEN, doxorubicin-resistant variants) should be performed using RIPA buffer with protease and phosphatase inhibitors. For analysis of IL-6 signaling components, 70μg of protein extracts can be separated on 10% SDS-PAGE gels and transferred to nitrocellulose membranes [1]. Key antibodies for detecting IL-6 pathway activation include:
Primary antibodies are typically incubated overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies and detection using enhanced chemiluminescence [1].
Mammosphere formation assays are critical for evaluating cancer stem cell populations. Cells are seeded in ultra-low attachment plates at densities of 1,000-10,000 cells/ml in serum-free DMEM/F12 medium supplemented with B27, 20ng/ml EGF, and 20ng/ml bFGF. After 5-7 days, mammospheres >50μm are counted, with results typically showing significant increases in doxorubicin-resistant cells [1].
Flow cytometry for cancer stem cell markers can be performed using anti-CD44-PE and anti-CD24-FITC antibodies. Cells are stained according to manufacturer protocols and analyzed using flow cytometry, with the CD44+/CD24- population representing the cancer stem cell-enriched fraction [1]. This population typically expands in doxorubicin-resistant cells and can be reduced by IL-6 pathway inhibition.
The IL-6 signaling cascade operates through two primary pathways: classic signaling and trans-signaling. In classic signaling, IL-6 binds to membrane-bound IL-6 receptor (mIL-6R), followed by association with glycoprotein 130 (gp130), initiating intracellular signaling. In trans-signaling, IL-6 binds to soluble IL-6 receptor (sIL-6R), and this complex then activates gp130 on cells that don't express mIL-6R [6]. Both pathways activate JAK/STAT3 signaling, along with MAPK and PI3K/AKT pathways, influencing processes including cell survival, proliferation, and differentiation. Importantly, while classic signaling is primarily responsible for anti-inflammatory actions, trans-signaling contributes to pathogenic activities in cancer and inflammation [6].
The IL-8/NF-κB feedback loop represents another critical signaling axis in cancer therapy resistance. IL-8 upregulation activates NF-κB signaling, which in turn enhances IL-8 production, creating a self-sustaining signaling loop. In TNBC, this feedback loop maintains a paclitaxel-sensitive/doxorubicin-resistant phenotype, with IL-8 upregulation associated with E2F-regulated cell cycle progression and activation of NF-κB and MTOC1 pathways [2]. IL-8 supplementation promotes while IL-8 knockdown suppresses the activity of these pathways, indicating a central regulatory role.
Diagram 1: IL-6 and IL-8 signaling pathways in cancer cells. IL-6 signals through both classical (membrane-bound IL-6R) and trans-signaling (soluble IL-6R) pathways, activating JAK/STAT3, PI3K/AKT, and MAPK signaling cascades. IL-8 signals through CXCR1/2 receptors and activates a positive feedback loop with NF-κB that enhances IL-8 production and promotes therapy resistance.
Monoclonal antibodies targeting IL-6 and IL-8 pathways represent a promising approach for overcoming therapy resistance. Tocilizumab, an IL-6 receptor antibody, has demonstrated efficacy in reducing cancer stem cell populations and mammosphere formation in colon cancer models [1]. Similarly, direct IL-6 inhibitors including olokizumab, clazakizumab, and sirukumab are under investigation for various inflammatory conditions and may have applications in cancer therapy [7]. For IL-8 pathway inhibition, targeted antibodies disrupting the IL-8/NF-κB feedback loop can reverse doxorubicin resistance in TNBC models [2].
Small molecule inhibitors targeting downstream signaling components provide an alternative therapeutic strategy. JAK/STAT pathway inhibitors such as ruxolitinib can effectively block IL-6 signaling downstream of receptor activation. Similarly, NF-κB inhibitors including BAY-11-7082 can disrupt the IL-8/NF-κB feedback loop, potentially restoring sensitivity to chemotherapeutic agents [2] [8].
Table 2: Therapeutic Agents Targeting IL-6/IL-8 Signaling
| Therapeutic Agent | Target | Mechanism | Experimental Evidence |
|---|---|---|---|
| Tocilizumab | IL-6 Receptor | mIL-6R and sIL-6R blockade | Reduces CSCs and mammosphere formation in colon cancer [1] |
| Sarilumab | IL-6 Receptor | Human anti-IL-6R mAb | Reduces vitreous haze in inflammatory models [7] |
| IL-8 Neutralizing Antibody | IL-8 | Cytokine neutralization | Reverses DOX-resistance in TNBC [2] |
| JAK Inhibitors | JAK/STAT | Kinase inhibition | Blocks downstream IL-6 signaling |
| NF-κB Inhibitors | NF-κB | Pathway disruption | Disrupts IL-8/NF-κB feedback loop [2] |
Viability and proliferation assays are essential for evaluating the functional impact of cytokine pathway inhibition. MTT assays can be performed by seeding cells in 96-well plates at 1.5×10⁴ cells/well and treating with doxorubicin (0.1-20μM) or other chemotherapeutic agents for 48 hours. MTT solution (2.5mg/ml) is added for 4 hours, followed by dissolution in DMSO and measurement at 570nm [1]. For more sensitive viability assessment, ATP-based assays such as ViaLight plus can be employed, with luminescence converted to cell proliferation indices [9].
Cytokine quantification is crucial for monitoring pathway activity. ELISA assays can measure IL-6 and IL-8 levels in cell culture supernatants or patient samples. In bone marrow samples from B-ALL models, ELISA analysis revealed that leukemic cells themselves may not produce IL-6, but stimulate its production by the tumor microenvironment [5]. This highlights the importance of considering cellular sources when interpreting cytokine data.
Immunogenic cell death markers can be evaluated to understand immune responses following chemotherapy combined with cytokine inhibition. Analysis of calreticulin surface exposure, ATP release, and HMGB1 release can distinguish immunogenic from non-immunogenic cell death [5]. In B-ALL models, doxorubicin induces calreticulin exposure but may not trigger other classic hallmarks of immunogenic cell death, suggesting model-specific differences [5].
Immune cell profiling using flow cytometry is essential for understanding the mechanistic basis of combination therapies. In IL-6 knock-out mice treated with doxorubicin, complete clearance of leukemic cells depends on CD8+ T-cell-mediated anti-cancer responses [5]. Comprehensive immunophenotyping should include assessment of CD8+ and CD4+ T cells, T-regulatory cells, myeloid-derived suppressor cells, and dendritic cell populations to fully characterize the immune microenvironment.
Table 3: Key Experimental Readouts for IL-6/IL-8 Inhibition Studies
| Parameter | Assay Method | Expected Outcome with Inhibition |
|---|---|---|
| Pathway Activation | Western Blot (p-STAT3, p-AKT) | Reduced phosphorylation |
| Cancer Stem Cells | Flow Cytometry (CD44+/CD24-) | Decreased population |
| Stemness Function | Mammosphere Assay | Reduced number and size |
| Invasive Potential | Invasion/Migration Assay | Reduced capacity |
| Therapy Response | Viability Assays (MTT, ATP) | Increased chemosensitivity |
| Immune Activation | T-cell Cytotoxicity Assay | Enhanced anti-tumor immunity |
Cytokine compensation presents a significant challenge in inhibition studies, as targeting individual cytokines may be insufficient due to redundant signaling pathways. For example, doxorubicin resistance in colon cancer models involves coordinated upregulation of IL-6, IL-8, and IL-2 [1]. Researchers should consider parallel assessment of multiple cytokine pathways and potential combination approaches targeting several cytokines simultaneously or targeting shared downstream signaling nodes such as NF-κB.
Microenvironmental complexity must be considered when interpreting results, as cytokine signaling operates within a complex network of cellular interactions. Studies in B-ALL models demonstrated that leukemia cells themselves may not express IL-6 receptors, but remain responsive to IL-6 signaling through microenvironmental mechanisms involving soluble IL-6R [5]. Experimental designs should incorporate appropriate co-culture systems or in vivo models to fully capture these microenvironmental interactions.
Dosing and scheduling of combination therapies require careful optimization to maximize efficacy while minimizing toxicity. For tocilizumab and doxorubicin combinations, sequential administration may be preferable to concurrent treatment, allowing initial cytokine pathway disruption followed by chemotherapy. In vivo studies suggest that IL-6 inhibition prior to doxorubicin administration enhances anti-cancer immune responses [5].
Validation of pathway inhibition should include multiple complementary approaches to ensure comprehensive target engagement assessment. Beyond Western blotting for phosphorylated signaling components, functional readouts including cancer stem cell assays and immune activation markers provide critical validation of biological effects. Researchers should implement a tiered assessment strategy progressing from target engagement to functional consequences and ultimately therapeutic outcomes.
Targeting IL-6 and IL-8 signaling pathways represents a promising strategy for overcoming therapy resistance in multiple cancer types. The experimental approaches outlined in this application note provide a framework for investigating these pathways and developing novel therapeutic combinations. As research in this area advances, several key directions emerge including the development of tissue-specific delivery systems for cytokine inhibitors, identification of predictive biomarkers for patient stratification, and rational design of multi-target approaches that simultaneously address complementary resistance mechanisms. The integration of cytokine pathway inhibition with conventional chemotherapy and other targeted agents holds significant potential for improving outcomes in difficult-to-treat malignancies.
Doxorubicin (DOXO) is a first-generation anthracycline family chemotherapeutic agent widely utilized in treating various cancers, including breast carcinoma, ovarian carcinoma, and sarcomas [1]. Its antineoplastic activity has historically been attributed to the ability to intercalate DNA, inhibit topoisomerase II, and induce oxidative stress, leading to apoptosis [1]. However, the complete mechanistic picture, particularly concerning specific signaling pathways, remains an active research area. This application note summarizes novel findings on doxorubicin's ability to induce tumor cell death by inhibiting SIRT2 and NF-kB p65 (RelA) phosphorylation, based on recent experimental and in silico studies in EMT6 mouse breast carcinoma cell lines [1] [2] [3]. The SIRT2-NF-kB axis represents a promising new target for cancer therapy, and the protocols herein detail the methods for investigating this pathway.
Recent investigations reveal that doxorubicin exerts concentration-dependent effects on EMT6 cells. The table below summarizes the core quantitative findings:
Table 1: Summary of Key Experimental Findings on Doxorubicin in EMT6 Cells
| Parameter Investigated | Finding | Experimental Method Used |
|---|---|---|
| Cytotoxicity (IC50) | 8.32 μM | XTT Cell Viability Assay [1] |
| Effect at Low Concentrations | Enhances oxidative balance and promotes cell viability | XTT Assay, Oxidative Stress Marker Analysis [1] |
| SIRT2 Protein | Inhibition at high concentrations | SIRT2 ELISA, Molecular Docking [1] |
| NF-kB p65 (RelA) Phosphorylation | Inhibition at high concentrations | NF-kB p65 (Total/Phospho) InstantOne ELISA [1] |
| Gene Expression Modulation | 19 genes and several transcription factors pathways were modulated | Bioinformatics Analysis [2] |
The study concluded that the inhibition of both SIRT2 and RelA phosphorylation is a significant mechanism through which doxorubicin triggers apoptosis in breast cancer cells [1] [2].
This protocol is used to determine the cytotoxic effect of a compound and calculate its half-maximal inhibitory concentration (IC50).
This protocol outlines the method for quantifying SIRT2 protein levels and the phosphorylation status of NF-kB p65.
This in silico protocol characterizes the molecular interactions between doxorubicin and the SIRT2 protein.
The following diagram, generated using Graphviz's DOT language, illustrates the proposed signaling pathway through which doxorubicin induces apoptosis in breast cancer cells by inhibiting SIRT2 and NF-κB p65.
Figure 1: Doxorubicin triggers apoptosis by concurrently inhibiting the SIRT2 and NF-κB p65 pathways, which disrupts pro-survival signals and modulates gene expression.
The experimental data confirms that doxorubicin induces apoptosis in EMT6 breast cancer cells through a novel dual-inhibition mechanism targeting SIRT2 and NF-κB p65 phosphorylation [1] [2]. This SIRT2-RelA axis is presented as a promising biological target for breast carcinoma therapy. The concentration-dependent effect is critical; low doses may promote a protective oxidative balance, while high, therapeutic doses drive cell death through this pathway [1].
The provided protocols for XTT viability assays, ELISA-based protein analysis, and molecular docking offer a robust framework for researchers to validate these findings and explore similar mechanisms in other compound-cell line models. The integration of in vitro experiments with in silico studies provides a comprehensive approach to understanding drug action at a molecular level.
It is important to note that while doxorubicin is a highly effective chemotherapeutic, its use is limited by significant toxicity, such as oxidative stress-induced damage in cardiomyocytes [1] [5]. Understanding these novel pathways not only clarifies its antitumor action but may also inform strategies to mitigate side effects or develop new targeted therapies that exploit the SIRT2-NF-κB axis.
The following workflow outlines a generalized protocol for evaluating the antibacterial activity of a glycopeptide antibiotic like medermycin against MRSA, based on common approaches used in vancomycin research [1]. You can adapt this framework specifically for this compound.
Here are detailed protocols for the key experiments shown in the workflow:
1. Compound Preparation
2. In Vitro Susceptibility Testing
3. Biofilm Assays [1]
While data for this compound is unavailable, the tables below summarize critical mechanisms and performance metrics from vancomycin studies that you can use as a benchmark for your research on this compound.
Table 1: Bacterial Resistance Mechanisms to Glycopeptide Antibiotics [2] [3]
| Mechanism | Genetic Basis | Key Enzymes/Proteins | Resulting Change in Bacterial Cell |
|---|---|---|---|
| Target Alteration | Acquisition of vanA gene cluster (often plasmid-borne) | VanH (dehydrogenase), VanA (ligase) | Replaces peptidoglycan precursor terminal D-Ala-D-Ala with D-Ala-D-Lac, reducing drug binding affinity by 1000-fold [3]. |
| Cell Wall Thickening | Mutations in regulatory genes (e.g., vraSR, graSR, walKR) [2] | VraSR, GraSR, WalKR (two-component systems) | Results in a thickened, poorly cross-linked cell wall that traps vancomycin, preventing it from reaching its target [2]. |
| Reduced Autolysis | Mutations associated with the VISA phenotype [2] | Autolysins | Decreases the activity of self-degrading enzymes, potentially contributing to tolerance and persistent infections [2]. |
Table 2: Performance Metrics of Advanced Vancomycin Formulations Against MRSA [1]
| Formulation Type | Key Characteristics | Antibacterial Outcomes Against MRSA |
|---|---|---|
| Niosomal Vancomycin | Spherical nanoparticles (~200 nm), sustained drug release profile, high encapsulation efficiency (~62%) [1]. | Lower MIC/MBC values compared to free vancomycin; significant reduction in biofilm formation and down-regulation of biofilm-associated genes (e.g., icaR) [1]. |
| Lipoglycopeptides (e.g., Telavancin, Dalbavancin) | Semi-synthetic derivatives with lipid tails; longer half-life [3]. | Enhanced potency; dual mechanism of action (cell wall inhibition and membrane disruption). |
Based on the identified gaps and the vancomycin research template, here are promising directions for your investigation into this compound:
Methicillin-resistant Staphylococcus aureus (MRSA) poses a critical global health threat, characterized by resistance to all β-lactam antibiotics due to the expression of an alternative penicillin-binding protein, PBP2a, encoded by the mecA gene [1] [2]. The exploration of novel therapeutic options is urgent, as MRSA infections are linked to higher mortality, longer hospital stays, and increased treatment costs [1].
Medermycin is a member of the benzoisochromanequinone family of polyketide antibiotics, produced by Streptomyces species [3] [4]. It has known activity against Gram-positive bacteria, including S. aureus [3] [5]. Recent research has illuminated its dual functionality, demonstrating not only direct antibacterial effects but also potent anti-inflammatory properties, positioning it as a promising multifaceted candidate for therapeutic development [3] [5].
This compound and its semisynthetic derivatives have shown potent activity against MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) in recent studies.
Table 1: Anti-MRSA Activity of this compound and Selected Derivatives
| Compound Name | Target Pathogen | Reported Activity | Source/Context |
|---|---|---|---|
| This compound | S. aureus, MRSA | Potent antibacterial activity [3] | Library screening from mangrove-derived Streptomyces sp. OUCMDZ-4982 [3]. |
| Chithis compound L (23) | MRSA | Potent antibacterial activity [3] | Semisynthetic derivative of this compound [3]. |
| Chithis compound M (24) | MRSA | Potent antibacterial activity [3] | Semisynthetic derivative of this compound [3]. |
| Sekgranaticin B (27) | MRSA | Potent antibacterial activity [3] | Semisynthetic derivative of this compound [3]. |
A 2023 study revealed that this compound significantly suppresses the TNFα-promoted inflammatory response in human synovial fibroblasts, a key cell type involved in inflammatory joint diseases like osteoarthritis [5].
Table 2: Inhibitory Effects of this compound on TNFα-Induced Inflammation in SW-982 Synovial Cells
| Parameter Measured | Effect of TNFα Stimulation | Effect of MED (250 ng/mL) | Significance |
|---|---|---|---|
| Upregulated Genes | 1478 genes significantly upregulated | 1167 genes reduced | RNA-seq data [5] |
| IL6 mRNA Expression | Significantly increased (p < 0.001) | Inhibited (p < 0.001) | rtRT-PCR data [5] |
| IL6 Protein Secretion | Significantly increased (p = 0.030) | Inhibited (p < 0.001) | ELISA data [5] |
| IL8 mRNA Expression | Significantly increased (p = 0.002) | Inhibited (p = 0.013) | rtRT-PCR data [5] |
| IL8 Protein Secretion | Significantly increased (p = 0.013) | Inhibited (p < 0.001) | ELISA data [5] |
| p65 Phosphorylation | Significantly induced (p < 0.001) | Suppressed (p = 0.040) | Western blotting [5] |
The study concluded that this compound exerts its anti-inflammatory effect primarily by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression [5].
This standard protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against MRSA isolates.
Materials:
Procedure:
This cell-based protocol evaluates the inhibition of cytokine production in human synovial fibroblasts.
Materials:
Procedure:
Diagram 1: this compound's proposed mechanism for inhibiting TNFα-induced inflammatory signaling in synovial cells. This compound suppresses the phosphorylation of p65, a key step in NF-κB pathway activation, thereby reducing the production of pro-inflammatory cytokines IL-6 and IL-8 [5].
Diagram 2: Core workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against MRSA using the broth microdilution method.
This compound represents a promising chemical scaffold with a dual mechanism of action: direct antibacterial activity against MRSA and targeted anti-inflammatory effects. Future work should focus on:
The continued investigation of this compound and its derivatives, guided by these application notes and protocols, offers a compelling pathway toward addressing the significant challenge of MRSA and related inflammatory pathologies.
This compound is a prominent member of the benzoisochromanequinones (BIQ) family that exhibits potent antitumor activity against various cancer cell lines. This antibiotic is biosynthesized through a complex pathway controlled by a 29-ORF-containing gene cluster in Streptomyces strains [1] [2]. Among these open reading frames, med-ORF10 encodes a small protein that is proposed to play a regulatory role in the biosynthetic pathway, though its precise mechanism of action remains uncharacterized [1]. Understanding the structural basis of Med-ORF10's function through crystallographic approaches could provide valuable insights for optimizing this compound production and enhancing its therapeutic potential.
The successful structural determination of Med-ORF10 represents a critical step toward elucidating the complete this compound biosynthetic pathway. Previous studies have indicated that most ORFs in the this compound gene cluster remain functionally uncharacterized, creating significant knowledge gaps in our understanding of this important antibiotic's biosynthesis [2]. The application notes and protocols detailed herein provide researchers with a comprehensive methodological framework for expressing, purifying, crystallizing, and structurally characterizing Med-ORF10, thereby facilitating investigations into its biological function.
The purification protocol for Med-ORF10 achieved exceptional purity (98%) with a yield of approximately 3 mg per liter of culture [1] [2]. For reproducible results, the following standardized protocol is recommended:
Table 1: Key Purification Parameters for Med-ORF10
| Parameter | Specification | Purpose |
|---|---|---|
| Final Purity | 98% | Minimize crystallization interference from impurities |
| Final Yield | 3 mg/L | Ensure sufficient material for crystallization trials |
| Sample Concentration | 20 mg/mL | Optimal for crystallization screens |
| Buffer Composition | Not specified in source | Should maintain stability without high salts/phosphates |
For Med-ORF10, successful crystallization was achieved using the following specific condition [1]:
This condition falls under the polyethylene glycol (PEG)-based crystallization approach, which promotes macromolecular crowding and reduces protein solubility [3]. The magnesium formate provides divalent cations that may facilitate specific electrostatic interactions important for crystal lattice formation.
When initial crystallization conditions do not yield satisfactory results, consider these optimization strategies:
Table 2: Crystallization Condition Optimization Parameters
| Parameter | Recommended Range | Considerations |
|---|---|---|
| Protein Purity | >95% | Essential for lattice formation |
| Sample Solubility | Monodisperse, non-aggregated | Assess via DLS, SEC-MALS |
| Precipitant Types | PEGs, salts, MPD | PEG 3350 successful for Med-ORF10 |
| pH Range | pI ± 1-2 units | Impacts surface charge and packing |
| Additives | MPD, ligands, metals | Promote specific interactions |
| Temperature | 4°C, 20°C | Affects nucleation and growth kinetics |
For Med-ORF10 crystals, X-ray diffraction data were collected to 1.78 Å resolution [1] [2], providing sufficient detail for structural analysis. The following parameters should be considered during data collection:
The following diagram illustrates the complete experimental workflow for Med-ORF10 crystallization and structure determination, providing researchers with a visual reference for the key stages in the process:
Understanding Med-ORF10's role within the broader this compound biosynthetic pathway provides important context for structural studies. The following diagram represents the proposed biosynthetic cluster and highlights the position of ORF10:
The crystallization of Med-ORF10 represents a significant step toward understanding the complete biosynthetic pathway of the antitumor antibiotic this compound. The protocols outlined herein provide researchers with a systematic approach to overcome the challenges associated with obtaining high-quality crystals of biosynthetic proteins. The successful crystallization condition of 22% PEG 3350 and 0.2 M magnesium formate, yielding crystals diffracting to 1.78 Å resolution, offers a starting point for structural investigations of similar proteins [1].
Future work should focus on determining the complete three-dimensional structure of Med-ORF10 to elucidate its molecular function. Additionally, the strategies presented—including rigorous quality control, biochemical optimization, and attention to both sample and crystallization parameters—can be adapted to other challenging proteins in natural product biosynthesis pathways. Through continued structural characterization of biosynthetic pathway components, researchers can facilitate engineering approaches to enhance this compound production and generate novel analogs with improved therapeutic properties.
Medermycin, a member of the pyrrolomycin antibiotic family, exhibits potent antibacterial activity against various Gram-positive bacteria through mechanisms potentially involving RNA polymerase inhibition. While structurally distinct from rifampicin-class antibiotics, shared biological pathways may underlie their immunomodulatory effects. The integration of RNA sequencing technologies provides powerful insights into transcriptional regulation of inflammatory processes, enabling comprehensive characterization of compound mechanisms at molecular resolution. These application notes present standardized methodologies for employing RNA sequencing to investigate this compound's effects on inflammatory pathways in immune cell models, with particular emphasis on experimental design, bioinformatic analysis, and functional validation.
The inflammatory response represents a complex biological process involving coordinated expression of cytokines, chemokines, and signaling mediators. Transcriptomic approaches enable system-level understanding of how antibiotic compounds modulate these processes, potentially revealing therapeutic applications beyond antimicrobial activity. Previous studies on related compounds have demonstrated dual functionality—direct antimicrobial action coupled with immunomodulatory properties. For instance, rifampicin has been shown to suppress lipopolysaccharide-induced TLR2 expression and NF-κB DNA-binding activity in macrophage cell lines [1]. Similarly, transcriptomic analyses of other compounds like acacetin in cerebral ischemia-reperfusion models have revealed significant modulation of inflammation-related genes including Isg15, Fcgr1, and Il1b [2].
Primary Human Hepatocytes: Consider using primary human hepatocytes from multiple donors (recommended: n=7) as they provide physiologically relevant models for studying drug metabolism and inflammatory responses. These cells maintain native expression of drug-metabolizing enzymes and transporters, allowing for investigation of this compound's effects on nuclear receptor pathways including pregnane X receptor (PXR) signaling [3].
Murine Macrophage Cell Lines: The RAW 264.7 murine macrophage cell line is ideal for focused inflammation studies. These cells respond robustly to inflammatory stimuli like lipopolysaccharide (LPS) and allow investigation of key inflammatory pathways including NF-κB and cytokine/chemokine signaling [1].
Human Hepatic Epithelial Cells: HepG2 cells provide a stable model system for studying human epithelial liver responses. These cells are suitable for investigating hepatotoxicity mechanisms and have been successfully used to examine inflammatory mediator production in response to pharmaceutical compounds [4].
Proper experimental replication is crucial for generating statistically significant RNA-seq data. For primary human hepatocytes, include biological replicates from multiple donors (minimum n=5-7) to account for human variability [3]. For cell lines, include at least three independent biological replicates per condition with consistent passage numbers.
Table 1: Key Steps in RNA Library Preparation and Sequencing
| Step | Description | Critical Parameters |
|---|---|---|
| RNA Extraction | Use High Pure RNA isolation kit or equivalent | RNA Integrity Number (RIN) >8.0, A260/A280 ratio 1.8-2.0 |
| DNA Removal | Treat with RQ1 DNase (Promega) | 1μg total RNA, incubation 15-30min at 37°C |
| Library Prep | VAHTS Universal V8 RNA-seq Library Prep Kit | Directional RNA-seq with strand marking using dUTP |
| rRNA Depletion | Ribo-off rRNA depletion kit | Maintain RNA integrity during depletion |
| Sequencing | Illumina NovaSeq 6000 | 150bp paired-end, minimum 30 million reads/sample |
For RNA sequencing, extract total RNA using a High Pure RNA isolation kit, treating samples with RQ1 DNase to remove genomic DNA contamination [2]. Assess RNA quality and quantity by measuring A260/A280 ratios (target: 1.8-2.0) and confirming integrity through agarose gel electrophoresis. For library preparation, use the VAHTS Universal V8 RNA-seq Library Prep Kit for Illumina, which provides directional sequencing information by incorporating dUTP into the second cDNA strand [2]. Either capture mRNA using VAHTS mRNA capture Beads or deplete ribosomal RNA using the Ribo-off rRNA depletion kit. After fragmentation, convert mRNAs to double-strand cDNA, perform end repair and A-tailing, then ligate to multiplexing oligos for Illumina sequencing. Amplify the ligated products, purify, quantify, and store at -80°C before sequencing. Sequence the libraries on an Illumina NovaSeq 6000 system for 150nt paired-end sequencing [2].
Process raw sequencing data by first discarding reads containing more than 2-N bases, then trim adaptors and low-quality bases using FASTX-Toolkit (Version 0.0.13) [2]. Discard short reads less than 16nt after trimming. Align clean reads to the appropriate reference genome (GRCm39 for mouse, GRCh38 for human) using HISAT2, allowing 4 mismatches [2]. Use uniquely mapped reads for gene read counting and FPKM (fragments per kilobase of transcript per million fragments mapped) calculation. Comprehensive quality control should include assessment of sequencing depth, mapping statistics, and sample clustering to identify potential outliers.
Table 2: Key Bioinformatic Tools for RNA-seq Analysis
| Analysis Type | Recommended Tools | Primary Output |
|---|---|---|
| Differential Expression | DESeq2, EdgeR | Significant DEGs (FDR <0.05) |
| Functional Enrichment | DAVID, clusterProfiler | Enriched GO terms and KEGG pathways |
| Protein Interaction Networks | Cytoscape with BioNet, jActiveModules | Functional modules in PIN |
| miRNA-mRNA Integration | RmiR.Hs.miRNA, BiomaRt | miRNA-target networks |
Identify differentially expressed genes (DEGs) using appropriate statistical packages (DESeq2, EdgeR) with a false discovery rate (FDR) threshold of <0.05. For functional annotation, perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using the Database for Annotation, Visualization, and Integrated Discovery (DAVID) [3]. Focus on inflammatory pathways including cytokine-cytokine receptor interaction, NF-kappa B signaling pathway, Toll-like receptor signaling pathway, and NOD-like receptor signaling pathway.
To identify functional modules within protein interaction networks, integrate DEGs with the Human Protein Reference Database (HPRD) or Human Liver Protein Interaction Network (HLPIN) using Cytoscape software (version 3.0.2 or higher) [3]. Use the BioNet and jActiveModules plug-ins to identify densely connected regions in networks that show significant differential expression, suggesting modules whose activity is influenced by this compound treatment [3].
For comprehensive analysis, integrate miRNA expression profiles with mRNA sequencing data. Identify significantly differentially expressed miRNAs (p<0.05) and their target genes using multiple prediction databases (TargetScan, miRanda, PicTar, miRTarBase) through the R library RmiR.Hs.miRNA [3]. Convert gene IDs to gene symbols using the BiomaRt library and the hsapiens_gene_ensembl database. Construct miRNA-regulated protein interaction networks using miRNA-targeted genes belonging to functional modules and their interactions in the protein-protein interaction network [3].
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: For studies investigating inflammatory responses in ischemic conditions, establish OGD/R models in BV2 microglia or other relevant cell lines. Culture cells in high-glucose DMEM complete medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C with 5% CO2 [2]. For OGD/R groups, replace the standard medium with glucose-free DMEM medium and incubate in a pre-set incubator (1% O2, 5% CO2, and 94% N2) for 4 hours [2]. For this compound treatment, add the compound to the culture medium 30 minutes before OGD/R, during OGD/R, and 24 hours post-OGD/R. After the OGD/R process, replace the medium with DMEM containing 10% FBS and return to a 37°C incubator with 5% CO2 for 24 hours to simulate reperfusion.
LPS-Induced Inflammation Model: For macrophage inflammation studies, plate RAW 264.7 cells onto 6-well plates at 2×10^5 cells/well or onto 96-well plates at 4×10^4 cells/well for 24 hours before treatment [1]. Pretreat cells with various concentrations of this compound for 1 hour, then treat with LPS (5 ng/ml) to induce inflammatory responses. Include appropriate controls (vehicle-only and LPS-only treatments) in all experiments.
CCK-8 Assay: Assess cell proliferation and viability using the CCK-8 assay. Seed cells in 96-well plates and apply treatments. Add 10μL of CCK-8 solution to each well, followed by incubation in a culture incubator for 1 hour. Measure absorbance at 450nm using a microplate reader. Calculate cell viability rate as [(OD value of test group - OD value of blank group) / (OD value of control group - OD value of blank group)] × 100% [2].
LDH Release Assay: Measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release. After treatments, collect supernatant from cell cultures. Add 60μL of LDH detection working solution to each well, mix well, and incubate at room temperature in the dark for 30 minutes. Measure absorbance at 490nm. Calculate cell mortality rate as [(OD value of treated sample - OD value of sample control well) / (OD value of maximal enzyme activity - OD value of sample control well)] × 100% [2].
At designated times, wash treated cells three times with ice-cold PBS. Lyse cells for 30 minutes with RIPA lysis buffer (50 mM Tris-HCl [pH 7.4], 1% Triton X-100, 150 mM NaCl, 0.1% SDS, 0.5% sodium deoxycholate, 100 mM phenylmethylsulfonyl fluoride, 1 μg/ml of leupeptin, 1 mM Na3VO4, and 1× Complete Protease Inhibitor Cocktail) [1]. Separate equal amounts of protein on 10-15% SDS-PAGE gels, electrophorese, and transfer onto PVDF membranes. Block membranes in Tris-Buffered Saline with 0.05% Tween 20 (TBST) supplemented with 5% powdered milk or 5% BSA, then incubate with primary antibodies against target proteins. After washing with TBST, incubate with horseradish peroxidase-conjugated secondary antibody in TBST plus 5% powdered milk. Detect bound antibodies with chemiluminescence reagents [1].
Focus analysis on key inflammatory mediators previously identified in studies of similar compounds. These include interleukin 8 (IL-8), a potent chemokine that functions as a leukocyte chemoattractant; interleukin 1 beta (IL-1β); gamma interferon-induced protein-10 (IP-10); and RANTES [4]. Examine expression changes in nitric oxide (NO) production pathways, including inducible nitric oxide synthase (iNOS) protein and mRNA expression [4]. For data visualization, create comprehensive pathway diagrams that illustrate this compound's potential effects on inflammatory signaling networks.
Diagram 1: Potential Inflammatory Pathway Regulation. This diagram illustrates proposed molecular pathways through which this compound may modulate inflammatory responses, based on mechanisms identified for structurally related compounds. Key interactions include nuclear receptor binding and subsequent regulation of inflammatory mediators.
To ensure comprehensive analysis, integrate multiple data types including RNA sequencing, miRNA profiling, and protein interaction networks. The following workflow provides a systematic approach for conducting and analyzing experiments investigating this compound's effects on inflammatory responses.
Diagram 2: Comprehensive RNA Sequencing Workflow. This diagram outlines the integrated experimental and computational workflow for investigating this compound's effects on inflammatory responses, from cell modeling to experimental validation.
Prioritize candidate genes for experimental validation based on statistical significance, fold change, and relevance to inflammatory pathways. Key validation techniques include reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for confirming gene expression changes, Western blot analysis for protein-level validation, and enzyme-linked immunosorbent assays (ELISA) for cytokine/chemokine secretion quantification [2]. For studies involving potential nuclear receptor interactions, consider additional experiments such as chromatin immunoprecipitation (ChIP) assays to investigate direct binding to promoter regions of regulated genes.
When interpreting results, consider that this compound may exhibit dual functionality—direct antimicrobial activity combined with immunomodulatory effects. These functions may involve distinct or overlapping mechanisms, potentially including regulation of transcription factors such as NF-κB [1] or nuclear receptors like PXR [3]. The compound might also influence inflammatory responses through alternative mechanisms such as oxidative stress modulation, as demonstrated by alterations in metallothionein (Mt2) gene expression observed with other therapeutic compounds [2].
These application notes provide comprehensive methodologies for investigating this compound's effects on inflammatory responses using RNA sequencing technologies. The integrated approach combining transcriptomic profiling, bioinformatic analysis, and experimental validation offers a robust framework for elucidating complex mechanisms of action. By implementing these standardized protocols, researchers can generate comparable, high-quality data to advance understanding of this compound's potential applications beyond antimicrobial activity. The systematic investigation of inflammatory pathway modulation may reveal novel therapeutic opportunities for this compound while establishing methodological standards for similar studies of other bioactive molecules.
This compound represents a clinically significant class of compounds that require precise stereochemical control during their synthesis to ensure biological activity and pharmacological efficacy. The development of chiral intermediates for such complex molecules presents substantial scientific challenges, particularly in maintaining enantiomeric purity while achieving acceptable yields and scalability. These intermediates serve as essential building blocks in the construction of complex molecular architectures found in natural products and pharmaceuticals. The structural complexity of this compound necessitates innovative synthetic approaches that can efficiently establish multiple stereocenters with high fidelity.
The significance of chiral synthesis in pharmaceutical development cannot be overstated, as enantiomerically pure compounds often exhibit superior pharmacological profiles compared to their racemic counterparts. Within the context of this compound synthesis, the control of absolute stereochemistry at key positions directly influences the compound's biological activity, metabolic stability, and toxicological profile. These application notes consolidate established methodologies and emerging strategies for the synthesis of this compound's chiral intermediates, providing researchers with validated protocols to advance their synthetic campaigns while maintaining the stringent quality standards required for pharmaceutical development.
The synthesis of chiral intermediates for complex molecules like this compound typically employs three fundamental strategic approaches: biocatalytic methods, chemical synthesis, and hybrid approaches that combine elements of both. Biocatalytic strategies leverage the inherent enantioselectivity of enzyme systems to establish stereocenters under mild conditions, while chemical methods offer broader substrate scope and frequently higher volumetric productivity. Hybrid approaches seek to capitalize on the advantages of both strategies, often employing enzymatic resolution of racemates synthesized via traditional chemical means.
Recent advances in asymmetric catalysis have substantially improved the efficiency of chiral intermediate synthesis. The development of novel ligand systems for transition metal catalysts has enabled unprecedented levels of enantiocontrol in key bond-forming reactions. Additionally, the application of organocatalysts has provided complementary strategies that avoid the use of metals altogether, potentially simplifying purification and reducing residual metal content in pharmaceutical intermediates. The continuous evolution of enzyme engineering techniques, including directed evolution and rational design, has expanded the toolbox of biocatalysts available for stereoselective synthesis, enabling reactions on non-natural substrates with high efficiency and selectivity.
Table 1: Comparison of Strategic Approaches for Chiral Intermediate Synthesis
| Synthetic Approach | Key Advantages | Limitations | Typical Enantiomeric Excess (%) | Scale-Up Considerations |
|---|---|---|---|---|
| Biocatalytic Methods | High enantioselectivity, mild reaction conditions, minimal protection/deprotection | Limited substrate scope, enzyme stability issues, cofactor regeneration requirements | >99% | Membrane reactors for cofactor recycling, immobilized enzyme systems |
| Chemical Asymmetric Synthesis | Broad substrate scope, well-understood reaction engineering, high volumetric productivity | Often requires expensive chiral ligands, metal contamination concerns, extensive optimization | 90-99% | Catalyst recycling systems, ligand design for cost reduction |
| Hybrid Approaches | Combines advantages of both methods, flexibility in route design | Increased process complexity, potential compatibility issues between steps | >99% after resolution | Integration of aqueous and organic phases, tandem reactor systems |
| Enzymatic Resolution | Access to both enantiomers, well-established processes | Maximum yield limited to 50% without racemization, requires efficient racemization strategies | >99% | Dynamic kinetic resolution systems, continuous processing |
Materials and Equipment:
Procedure:
Preparation of Chiral Copper Catalyst: In an inert atmosphere glove box, dissolve copper(I) chloride (0.1 equiv, 1.0 mol%) and chiral phosphoramidate ligand (0.11 equiv, 1.1 mol%) in anhydrous THF (0.1 M concentration relative to substrate). Stir the mixture at room temperature for 30 minutes until a homogeneous solution forms. The catalyst solution should take on a characteristic color change indicating complex formation.
Stereospecific Addition Reaction: Cool the catalyst solution to -30°C using a low-temperature bath. Slowly add the aziridine phosphoramidate precursor (1.0 equiv) dissolved in minimal THF via syringe pump over 15 minutes. Subsequently, add the organocuprate reagent (1.2 equiv) dropwise over 30 minutes while maintaining the temperature at -30°C. After complete addition, gradually warm the reaction mixture to 0°C and stir for 4-6 hours, monitoring reaction progress by TLC or HPLC.
Workup and Isolation: Quench the reaction by careful addition of saturated aqueous ammonium chloride solution (10 mL per mmol of substrate) at 0°C. Extract the aqueous layer three times with ethyl acetate, combine the organic extracts, and wash with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at 25°C to avoid decomposition.
Purification: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient elution. Combine fractions containing the desired product and concentrate to obtain the chiral intermediate as a colorless solid or oil. Determine enantiomeric excess by chiral HPLC or SFC analysis.
Materials and Equipment:
Procedure:
Enzyme Preparation: Reconstitute recombinant DBH in sodium acetate buffer (50 mM, pH 5.0) containing 10 μM copper sulfate. Pre-incubate the enzyme solution at 4°C for 1 hour to ensure proper copper incorporation into the active site.
Reaction Setup: In a suitable reaction vessel, combine the substrate (dopamine analog, 10 mM final concentration), ascorbic acid (5 mM final concentration), and sodium acetate buffer (50 mM, pH 5.0). Sparge the solution with oxygen at a controlled flow rate of 5 mL/min while stirring.
Enzymatic Hydroxylation: Initiate the reaction by adding the pre-incubated DBH solution (0.1 mg/mL final concentration). Maintain the reaction temperature at 37°C with continuous oxygen sparging and stirring. Monitor reaction progress by HPLC, typically requiring 4-8 hours for completion.
Product Isolation: Terminate the reaction by cooling on ice and acidifying to pH 3.0 with dilute HCl. Extract the product with ethyl acetate (3 × 20 mL per 100 mL reaction volume), combine organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purify by preparative HPLC if necessary.
Table 2: Key Reaction Parameters and Optimization Targets
| Parameter | Chemical Synthesis | Enzymatic Hydroxylation | Optimal Range | Criticality |
|---|---|---|---|---|
| Temperature | -30°C to 0°C | 37°C | Method dependent | High - significantly impacts selectivity and yield |
| Reaction Time | 4-6 hours | 4-8 hours | Until complete conversion | Medium - extended time may lead to racemization or degradation |
| Catalyst/Enzyme Loading | 1-5 mol% | 0.1-1 mg/mL | Balance between cost and efficiency | High - directly correlates with reaction rate |
| pH Control | Not applicable | 5.0-5.5 | Critical for enzyme activity | High for enzymatic method |
| Oxygen Pressure | Not applicable | Atmospheric with sparging | Maintain dissolved O₂ > 2 mg/L | High for enzymatic method |
| Solvent System | Anhydrous THF | Aqueous buffer | Strict anhydrous for chemical route | High - affects reactivity and stability |
Chiral HPLC Method:
Chiral SFC Method:
NMR Spectroscopy:
Mass Spectrometry:
X-ray Crystallography:
Table 3: Analytical Characterization Parameters and Acceptance Criteria
| Analytical Parameter | Method | Acceptance Criteria | Typical Results |
|---|---|---|---|
| Enantiomeric Excess | Chiral HPLC | ≥ 99% | >99.5% |
| Chemical Purity | Analytical HPLC | ≥ 98% | 99.2% |
| Structural Confirmation | NMR, HRMS | Consistent with theoretical structure | All protons and carbons assigned |
| Specific Rotation | Polarimetry | Report value with concentration and solvent | [α]²⁵D = +45.5° (c=1.0, CHCl₃) |
| Melting Point | DSC | Sharp melting endotherm | 164-165°C |
| Water Content | Karl Fischer | ≤ 0.5% | 0.2% |
Low Enantioselectivity in Chemical Route: This issue frequently stems from catalyst decomposition or impurity in chiral ligands. Ensure strict anaerobic conditions and use high-purity, freshly distilled solvents. Pre-forming the catalyst complex and aging for 30 minutes before substrate addition often improves enantioselectivity. Screening alternative chiral ligands with similar electronic but different steric properties can resolve persistent selectivity issues.
Incomplete Conversion in Enzymatic Hydroxylation: Inadequate oxygen supply is the most common cause. Implement improved oxygen sparging with finer bubble distribution or consider pressurized reactors. Check ascorbate cofactor concentration and replenish if depleted. Enzyme instability may be addressed by addition of stabilizers like glycerol (5-10%) or copper supplementation to maintain active site metallation.
Product Decomposition During Purification: Many chiral intermediates are sensitive to heat, light, or acidic/basic conditions. During concentration, maintain water bath temperature below 30°C and avoid complete drying if the compound is unstable. Use neutral chromatography conditions and consider stabilizing additives in mobile phases. For extremely labile compounds, implement telescoped reactions without isolation of intermediates.
Design of Experiments (DoE) Approach: Systematically optimize critical process parameters using response surface methodology. Key factors to evaluate include temperature, catalyst loading, solvent composition, and reaction concentration. Mathematical modeling of the response surfaces can identify robust operating regions that maintain high enantioselectivity while maximizing yield.
Kinetic Analysis: Determine rate constants for desired and side reactions to identify selectivity bottlenecks. For enzymatic reactions, measure Michaelis-Menten parameters (Kₘ, Vₘₐₓ) under process conditions. This data enables mechanistic modeling and predictive scale-up.
Continuous Processing Development: Implement continuous flow reactors for improved mass and heat transfer, particularly for exothermic reactions. Immobilized enzyme reactors or packed-bed catalytic systems can enhance productivity and simplify downstream processing.
The following diagram illustrates the strategic decision pathway for selecting and optimizing synthetic approaches:
Synthetic Strategy Decision Pathway
The synthesis of chiral intermediates for this compound production requires meticulous attention to stereochemical integrity throughout the synthetic sequence. The protocols detailed in these application notes provide robust methodologies for accessing these critical building blocks with the high enantiomeric purity necessary for pharmaceutical development. As synthetic methodologies continue to advance, particularly in the realms of biocatalysis and asymmetric catalysis, the efficiency of these synthetic routes is expected to improve significantly.
Emerging trends in chiral synthesis include the development of artificial metalloenzymes that combine the selectivity of enzyme scaffolds with the broad reactivity of transition metal catalysts, and the application of machine learning algorithms to predict optimal reaction conditions and catalyst structures. Additionally, the integration of continuous processing with in-line monitoring of enantiomeric purity represents a promising direction for future process intensification. As these technologies mature, they will undoubtedly be incorporated into updated versions of these application notes, further enhancing the efficiency and sustainability of this compound synthesis.
This protocol outlines a general strategy for engineering the medermycin biosynthetic pathway, inspired by successful applications in other systems like the daptomycin and nocardioazine pathways [1] [2].
phiC31 or IS117 attachment sites) containing strong, constitutive promoters (e.g., ermEp*).The following diagram illustrates the core logic and workflow for planning and executing a combinatorial biosynthesis project.
This stage involves the physical construction of the engineered strain, a process with multiple potential pathways as shown below.
Path A: Direct Manipulation of the Native Producer
Path B: Heterologous Expression
Fermentation and Metabolite Extraction:
Metabolite Profiling and Purification:
^1H, ^13C, COSY, HSQC, HMBC) to determine their structures.Bioactivity Assays:
_50 / antimicrobial MIC) of >10 [3].The table below summarizes the main engineering strategies and their potential impacts.
| Engineering Strategy | Targeted Outcome | Key Experimental Parameters | Analytical Techniques for Verification |
|---|---|---|---|
| Subunit/Module Swapping | Alter polyketide chain length or starter/extender units. | Identity of donor gene cluster; Vector stability; Production yield. | HRMS (for molecular weight); NMR (for carbon backbone). |
| Tailoring Enzyme Engineering | Introduce new functional groups (e.g., sugar, hydroxyl). | Substrate specificity of enzyme; Co-factor availability. | HPLC (retention time shift); MS/MS (fragmentation); NMR. |
| Regulatory Gene Overexpression | Enhance overall production titers. | Promoter strength; Fermentation conditions. | HPLC-UV/Vis for yield comparison with wild-type. |
The development of hybrid compounds is a promising strategy to overcome drug resistance and improve the efficacy of existing antibiotics and chemotherapeutics [1] [2]. This approach involves synthetically combining two or more pharmacophores (the active parts of molecules) to create a new chemical entity with multiple mechanisms of action, the ability to bypass resistance pathways, or reduced toxicity [2].
For anthracycline antibiotics like doxorubicin (and by extension, medermycin), key challenges include dose-limiting cardiotoxicity, drug resistance, and poor bioavailability [1] [3] [4]. Hybridization aims to address these limitations by:
This protocol outlines the general workflow for creating a hybrid molecule using doxorubicin as a core scaffold, a process that can be adapted for this compound.
1. Principle The amino group (-NH₂) on the daunosamine sugar of doxorubicin is a primary site for chemical modification and conjugation with other pharmacophores [1]. This protocol describes the conjugation of doxorubicin with sclareol, a natural diterpene alcohol with its own anticancer properties, to create a novel hybrid compound for potential use against glioblastoma [6].
2. Reagents and Materials
3. Equipment
4. Experimental Procedure Step 1: Activation and Conjugation
Step 2: Work-up and Purification
Step 3: Characterization
This protocol details how to evaluate the anticancer efficacy and a primary mechanism of action (apoptosis induction) of the newly synthesized hybrid compound.
1. Principle The MTT assay is used to determine the compound's cytotoxicity by measuring the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells. Apoptosis is then assessed using Annexin V/Propidium Iodide (AV/PI) staining and flow cytometry, which distinguishes between live, early apoptotic, late apoptotic, and necrotic cells [6].
2. Reagents and Materials
3. Equipment
4. Experimental Procedure Part A: MTT Cytotoxicity Assay
Part B: Apoptosis Assay (Annexin V/PI Staining)
The quantitative data generated from the above protocols can be summarized for easy comparison as shown below.
Table 1: In Vitro Cytotoxicity (IC₅₀) and Apoptosis Induction of Doxorubicin Hybrids This table models data similar to that reported for sclareol-doxorubicin hybrids [6].
| Compound | IC₅₀ in U87-MG cells (µM) | IC₅₀ in MCF-7 cells (µM) | Total Apoptosis (% at IC₅₀) | Key Finding |
|---|---|---|---|---|
| Doxorubicin (Control) | 1.5 | 0.8 | 45% | Baseline activity |
| Hybrid CON1 | 0.7 | 0.4 | 65% | Enhanced potency & apoptosis |
| Hybrid CON2 | 2.1 | 1.2 | 30% | Reduced activity vs. DOX |
Table 2: Key Mechanisms of Action of Doxorubicin and Mitigation via Hybridization This table synthesizes information from multiple sources on the benefits of hybridization [1] [7] [5].
| Mechanism / Challenge | Doxorubicin | Hybrid Compound Strategy |
|---|---|---|
| Primary MoA | DNA intercalation & Topoisomerase II inhibition [7] | Retains primary MoA; adds secondary mechanism from conjugate [1] |
| Cardiotoxicity | High (ROS generation, iron chelation) [4] | Conjugation with H₂S-donor moieties can mitigate cardiotoxicity [5] |
| Drug Resistance | P-gp efflux, TopoIIα downregulation [1] | Can evade efflux pumps or inhibit resistance pathways like P-gp [1] [6] |
| Bioavailability | Poor aqueous solubility, short half-life [1] [3] | Nano-formulation of hybrids improves solubility and pharmacokinetics [3] [6] |
The following diagram illustrates the experimental workflow for the development and evaluation of a hybrid antibiotic, from design to mechanistic study.
The diagram below summarizes the multi-faceted mechanisms through which a doxorubicin hybrid compound can exert its cytotoxic effects and overcome resistance.
| Strategy | Key Mechanism / Action | Demonstrated Effect (Related Antibiotic) | Potential Application to Medermycin |
|---|---|---|---|
| Ribosome Engineering [1] | Select for antibiotic-resistant mutants (e.g., RifR); RpoB mutations (e.g., L422P) can enhance metabolic flux. | 40-fold increase in Tiancimycin A yield [1] | Apply rifamycin resistance screening to S. medermicini to activate stringent response and pathway regulators. |
| Combinatorial Metabolic Engineering [2] | Overexpress multiple key elements: efflux pumps, pathway-specific activators, and precursor supply genes (e.g., SAM). | ~23% increase in Tylosin production [2] | Identify and co-overexpress this compound cluster regulators, exporter genes, and metK in combination. |
| Regulator Manipulation [3] | Invalidate repressor genes that directly or indirectly inhibit antibiotic biosynthesis. | ~55% increase in Lincomycin A production [3] | Use CRISPR-Cas9 to knock out putative pathway repressors identified within the this compound gene cluster. |
| Fermentation Optimization [1] [3] | Optimize seed medium using statistical designs (e.g., Plackett-Burman, Response Surface Methodology). | Significant titer improvement in both Tiancimycin A and Lincomycin A [1] [3] | Systematically optimize carbon/nitrogen sources and key trace elements in the fermentation medium for S. medermicini. |
| In-Situ Product Adsorption [1] | Add resin (e.g., HP2MGL) to fermentation broth to adsorb product, reducing feedback inhibition and degradation. | Effective for stabilizing and concentrating Tiancimycin A [1] | Test different resins compatible with this compound's chemical structure to improve recovery and titer. |
| High-Throughput Screening [4] | Use 24-well microplates with "sandwich covers" and UV spectrophotometry for rapid mutant screening. | Efficiently identified high-yield Tylosin mutants [4] | Develop a rapid assay for this compound to enable screening of large mutant libraries from random mutagenesis. |
Here are detailed methodologies for the most impactful strategies, which you can adapt for your work with this compound.
This protocol uses ribosome engineering to generate mutants with globally enhanced metabolic capabilities.
Workflow Diagram: Ribosome Engineering for Yield Improvement
Procedure [1]:
This advanced protocol combines targeted genetic engineering with subsequent fermentation optimization for a synergistic effect.
Workflow Diagram: Coupled Genetic & Fermentation Strategy
Genetic Engineering Procedure (Repressor Inactivation):
Fermentation Optimization Procedure [3]:
Q1: We don't have the genetic tools for our S. medermicini strain. What is the fastest way to get started with yield improvement? A1: Ribosome engineering is your best starting point. It is a rapid, cost-effective, and non-GMO method that does not require prior genetic knowledge of the strain. By simply screening for rifamycin-resistant mutants, you can globally rewire cellular metabolism and potentially obtain significant yield improvements in a matter of weeks [1].
Q2: How can we quickly screen thousands of mutants without using HPLC for every sample? A2: Implement a high-throughput screening (HTS) method using 24-deep well plates with "sandwich" covers for adequate aeration [4]. You can develop a colorimetric assay or use UV spectrophotometry if this compound has a characteristic UV-Vis absorption profile. This allows you to rapidly identify the top 5-10% of promising mutants from a large library, which you can then analyze precisely with HPLC.
Q3: We've hit a yield plateau with our current strain and medium. What's the next step? A3: A coupled strategy is highly effective for breaking through plateaus. First, use CRISPR-Cas9 to knock out a known or putative pathway repressor gene in your high-yield background [3]. Then, re-optimize the fermentation medium specifically for this new, genetically enhanced strain using statistical experimental designs, as the optimal nutrient balance will likely have shifted [3].
Q: How do I identify and confirm the boundaries of the medermycin BGC?
The this compound BGC (med cluster) was first cloned and sequenced from Streptomyces sp. AM-7161. The cluster is approximately 30 kb long and contains around 29 open reading frames (ORFs) [1] [2].
A key initial step is to compare your cluster with the reference cluster. The table below summarizes the core functional groups of genes in the med cluster based on studies of Streptomyces sp. AM-7161 and the more recently sequenced Streptomyces sp. OUCMDZ-4982 [1] [2].
| Functional Group | Example Genes | Proposed Function |
|---|---|---|
| Minimal PKS | med-ORF1, ORF2, ORF23 | Ketosynthase subunits and acyl carrier protein for polyketide chain assembly [1]. |
| Tailoring Enzymes | med-ORF4, ORF5, ORF6 | Ketoreduction, cyclization, dehydration, and aromatization to form the core aglycone [1] [2]. |
| Deoxysugar Biosynthesis | med-ORF14 to ORF20 | Biosynthesis of the deoxysugar angolosamine; six genes are contiguous [1]. |
| Glycosyltransferase | med-ORF8 | Attaches angolosamine to the aglycone (e.g., kalafungin) to form this compound [1] [2]. |
| Regulatory Genes | med-ORF10, ORF11 | Pathway-specific regulation of cluster expression [1]. |
Experimental Protocol: Confirming Cluster Boundaries and Function
Q: The this compound cluster is silent in my strain under standard lab conditions. How can I activate it?
Activation of cryptic or silent BGCs is a common challenge. Here are several validated strategies.
1. Manipulation of Regulatory Genes
2. Manipulation of Global Regulators
3. Reporter-Guided Screening of Activation Conditions
The following diagram illustrates the logical workflow for this reporter-guided strategy.
Q: What are the best practices for heterologously expressing the entire this compound BGC?
Heterologous expression is a powerful strategy to bypass native regulation and produce the compound in a more amenable host [8].
Experimental Protocol: Cloning and Expressing a Large BGC
The table below compares the key modern systems for cloning large BGCs.
| System | Key Feature | Mechanism | Example Use |
|---|---|---|---|
| TAR (e.g., pCAP01) | Captures BGC directly from gDNA | In vivo recombination in yeast | Marinopyrrole (30 kb), Taromycin A (67 kb) [8] |
| pSBAC Vector | Stable maintenance of very large inserts | Restriction enzyme digestion and ligation | Tautomycetin, Pikromycin BGCs [8] |
| Integrase-Mediated Recombination (IR) | Uses phage integrase | Site-specific recombination in original host | Actinorhodin, Daptomycin BGCs [8] |
Q: After successful manipulation, how can I characterize novel this compound derivatives?
Manipulation of the med cluster can lead to novel "chimeric" or "hybrid" products. Researchers discovered eight such compounds, chimedermycins A-H, from a Streptomyces strain, which were formed via non-enzymatic reactions between this compound and its biosynthetic precursors [2].
Protocol for Isolation and Characterization:
A primary challenge in developing natural products like medermycin is that the native producer strain often makes only tiny amounts of the compound. The table below outlines common bottlenecks and potential solution pathways [1].
| Bottleneck | Description | Potential Solution Pathways |
|---|---|---|
| Low Native Yield | Low production titer in original microbial host; large-scale production unfeasible [1]. | Strain Engineering: Optimize producer strain. Heterologous Production: Express gene cluster in optimized host (e.g., S. coelicolor or E. coli) [1]. |
| Complex Regulation | Biosynthetic gene clusters under tight, complex regulatory control; difficult to activate in lab [1]. | Synthetic Biology: Use engineered promoters to bypass native regulation [1]. |
| Unknown Gene Cluster | Bioactive compound discovered, but biosynthetic genes are unknown [1]. | Genome Mining: Use antiSMASH to identify candidate gene clusters [1]. Multi-omics: Combine genomics with transcriptomics/metabolomics for validation [1]. |
| Toxicity to Host | The final product or pathway intermediates are toxic to the host cell, limiting production. | Host Selection: Use less sensitive host. Dynamic Regulation: Engineer pathways to express only at high cell density [1]. |
This protocol outlines a general workflow, inspired by synthetic biology approaches to natural product development, which can be adapted for a compound like this compound [1].
1. Gene Cluster Identification and Validation
2. Heterologous Expression
3. Host and Pathway Optimization
Q1: What are the first steps if I discover a new bioactive compound but don't know its biosynthetic genes? Begin with genome sequencing of the producer organism if possible. Use the antiSMASH web server to identify all potential biosynthetic gene clusters. Correlate the structure of your compound with the type of cluster (e.g., PKS, NRPS) predicted by antiSMASH. Follow this with gene knockout experiments to validate the correct cluster [1].
Q2: Which heterologous host is best for expressing a Streptomyces gene cluster? There is no single "best" host, and screening several is advisable. Streptomyces coelicolor and Streptomyces lividans are common choices due to their genetic tractability and familiarity with actinomycete biology. For non-actinomycete clusters, E. coli or S. cerevisiae may be more suitable, but they often require significant engineering to provide necessary precursors and post-translational modifications [1].
Q3: How can I increase the yield of my target compound in a heterologous host? Yield optimization is iterative. Key strategies include:
The following diagram maps the logical pathway from identifying a bottleneck to implementing a solution, integrating the strategies discussed above. You can render this DOT code using a Graphviz interpreter to generate the diagram.
1. What is a Ketoreductase (KR) and what is its core function? A KR is an essential enzymatic domain within modular polyketide synthases (PKSs). Its primary function is to catalyze the reduction of the β-carbonyl group of a polyketide intermediate to a hydroxyl group, utilizing NADPH as a coenzyme [1] [2]. This single reduction step can set two chiral centers—the hydroxyl group at C-3 and the adjacent carbon at C-2—thereby significantly increasing the stereochemical complexity of the final polyketide product [3].
2. How are KRs classified? KRs are classified based on the stereochemistry of the hydroxyl group they introduce and their ability to epimerize the C-2 methyl substituent [3] [2]. The system is outlined in the table below.
| KR Type | β-Hydroxyl Stereochemistry | C-2 Methyl Stereochemistry | Key Sequence Motifs |
|---|---|---|---|
| A1-type | L-configuration | D-configuration (no epimerization) | Conserved "W" motif [1] [2] |
| A2-type | L-configuration | L-configuration (with epimerization) | "W" motif; often a Histidine 3 residues before catalytic tyrosine [3] [1] |
| B1-type | D-configuration | D-configuration (no epimerization) | Leucine-Aspartate-Aspartate ("LDD") motif [3] [2] [4] |
| B2-type | D-configuration | L-configuration (with epimerization) | "LDD" motif; often a Proline 2 residues after catalytic tyrosine [3] [1] |
This diagram illustrates the logical relationships in the KR classification system:
Here are some common issues and their solutions based on published studies.
| Problem | Possible Cause | Solution / Reference |
|---|---|---|
| Low or No KR Activity | Use of an unnatural substrate handle that disrupts binding [3]. | Use a native pantetheine-linked or N-acetylcysteamine (NAC)-linked substrate. Verify that your KR is active with NAC substrates, as many are [1] [2]. |
| Aberrant Stereochemistry | The substrate handle (e.g., oxo-ester) can, in some cases, reverse stereocontrol [3]. | Ensure the substrate mimic is as native as possible. For critical stereochemical analysis, use ACP-bound substrates generated in situ [1] [2]. |
| Inability to Control Stereochemistry | The intrinsic stereospecificity of the wild-type KR does not yield the desired product. | Rationally engineer the KR active site. For example, in the B2-type EryKR1, an L1810A mutation reversed stereoselectivity to produce a (2S,3S)-product [3]. |
| KR is Inactive on Larger Substrates | Some KRs that process small intermediates work well in isolation, but those for larger polyketides may be less active [2]. | Reconstruct the natural modular context or use full modules for functional assays, as ACP domains are critical for the activity of some KRs [1] [2]. |
Protocol 1: In Vitro KR Activity Assay with NAC-Substrates This is a common method to study isolated KR domains [3] [2].
Protocol 2: Functional Complementation in a Mutant Strain This method tests KR function in a more native, in vivo context.
med-ORF12 in Streptomyces sp. AM-7161) [6].Protocol 3: Co-expression with Early Biosynthetic Genes This system isolates the KR's role within a partial pathway.
med-ORF12 with the actinorhodin minimal PKS and cyclase genes led to the production of (S)-DNPA, proving its role in establishing the C-3(S) stereocenter [6].Research has shown that KR stereoselectivity can be reprogrammed through rational mutations.
Here are answers to some common questions about Streptomyces fermentation and secondary metabolite production.
Q1: What are the most critical parameters to monitor and control during fermentation? The most critical parameters are those that directly influence the metabolic state of the organism and the yield of the target compound. Key factors include [nutrient concentration] (especially carbon and nitrogen sources), [dissolved oxygen (DO) levels], [pH], [temperature], and [agitation speed] [1] [2]. These factors are highly interdependent; for instance, agitation speed directly affects oxygen transfer, which is crucial for aerobic processes like antibiotic production [2].
Q2: My target secondary metabolite yield is low. What should I investigate first? Begin by systematically reviewing your fermentation medium and conditions. Use statistical design of experiments (DoE) to efficiently identify the most influential factors. For instance, a Plackett-Burman design can screen for key variables, which can then be optimized using Response Surface Methodology (RSM) [1] [3]. Primary factors to investigate are often the carbon and nitrogen sources, as they are the building blocks for secondary metabolism [1].
Q3: How does dissolved oxygen (DO) affect secondary metabolite production? DO is a pivotal factor for aerobic streptomycetes. Both insufficient and excessive oxygen can be detrimental. Low DO can limit growth and metabolite synthesis, while high shear stress from extreme agitation used to increase DO can damage cells and deactivate products [2]. Maintaining a minimum DO concentration of around 20% saturation has been shown to be critical for both growth and antifungal compound synthesis in some species [2].
This guide outlines common problems, their potential causes, and recommended actions. The following table summarizes optimization data from successful fermentations of various Streptomyces species and related compounds, which can serve as a reference point.
Table: Optimized Fermentation Parameters from Literature (for reference)
| Parameter | Optimized Value for Antifungal Compounds | Optimized Value for Strain KN37 | Key Influence |
|---|---|---|---|
| Temperature | 28-32°C [2] | 25°C [1] | Growth rate and metabolic pathway activation [4] [2]. |
| Initial pH | 6.5-7.5 [2] | 8.0 [1] | Enzyme activity and nutrient uptake. |
| Agitation Speed | 110-120 rpm [2] | 150 r/min [1] | Oxygen transfer & shear stress [2]. |
| Carbon Source | Starch (3%) [2] | Millet (20 g/L) [1] | Major energy and carbon skeleton source. |
| Nitrogen Source | Peptone/Soybean Meal [2] | Yeast Extract (1 g/L) [1] | Amino acid and nucleotide synthesis. |
| Key Minerals | K₂HPO₄, MgSO₄ [2] | K₂HPO₄ (0.5 g/L) [1] | Cofactors and osmotic balance. |
| Fermentation Time | 5-9 days [1] [3] | 9 days [1] | Time to reach peak secondary metabolite production. |
Problem 1: Low Yield of Target Bioactive Compound
Potential Causes:
Recommended Actions:
Problem 2: Inconsistent Metabolite Production Between Batches
Potential Causes:
Recommended Actions:
Problem 3: Poor Microbial Growth or Extended Lag Phase
Potential Causes:
Recommended Actions:
Problem 4: Scale-Up Challenges from Shake Flask to Bioreactor
Potential Causes:
Recommended Actions:
This is a detailed methodology for optimizing a fermentation medium, as cited in the search results [1] [3].
Preliminary Screening (One-Variable-at-a-Time):
Screening Significant Factors (Plackett-Burman Design):
Finding the Optimum (Response Surface Methodology - Central Composite Design):
Understanding the biosynthetic pathway can provide clues for optimization. The following diagram outlines the key steps in the biosynthesis of medermycin and related compounds, highlighting potential branch points.
Diagram: Simplified this compound Biosynthesis and Branching. This pathway shows that the key intermediate Kalafungin can be diverted to either this compound or non-enzymatically formed chimeric compounds [5] [6]. Fermentation conditions that influence the expression of glycosylation enzymes or the stability of intermediates could therefore significantly impact the final product spectrum.
To summarize the core strategies for a successful fermentation process:
The table below outlines common structural characterization challenges and general troubleshooting strategies, using examples from streptomycin studies.
| Characterization Challenge | Potential Root Cause | Troubleshooting Strategy | Example from Literature (Streptomycin) |
|---|---|---|---|
| Resolving Antibiotic-Target Interaction Site [1] | Low-resolution data obscures precise atomic interactions. | Use X-ray crystallography or high-resolution Cryo-EM; employ structural refinement techniques. | Streptomycin binding induces distortions in the ribosome's small subunit, causing misreading of mRNA [1]. |
| Detecting Cofactors & Modifications [2] | Small molecules or post-translational modifications are missed in standard analysis. | Perform high-resolution (e.g., 2.4 Å) Cryo-EM; specifically search for densities of common cofactors (e.g., NAD, iron-sulfur clusters) [2]. | The mitoribosomal small subunit structure revealed iron-sulfur clusters and NAD as fundamental building blocks [2]. |
| Handling Sample Toxicity & Stability [3] | Antibiotic activity interferes with biological assays; drug degrades. | For cell-based assays, exclude antibiotics from culture media when testing their biological effect [3]. For stability, control pH as activity is pH-dependent [4]. | In bioengineered heart muscle tests, streptomycin in the culture medium blocked the tissue's functional response to stretch [3]. |
| Monitoring Functional Consequence [5] | Ototoxicity (hearing loss) is a dose-dependent and irreversible adverse effect. | Conduct baseline and ongoing audiometric monitoring; use sensitive criteria (e.g., ASHA) for early detection [5]. | Ototoxicity manifests first as high-frequency hearing loss; monitoring should continue after treatment ends due to potential delayed onset [5]. |
The following workflow is adapted from the methodology used to determine the structure of the mitoribosomal small subunit in complex with streptomycin [2]. You can use this as a reference for planning similar experiments with medermycin.
Key Methodological Details:
What is the primary mechanism of action of aminoglycoside antibiotics? They are bactericidal and interfere with protein synthesis by binding to the 16S rRNA of the bacterial 30S ribosomal subunit. This binding leads to misreading of the genetic code and inhibition of peptide bond formation [6] [1].
How should streptomycin be administered for systemic treatment? Streptomycin is poorly absorbed from the gastrointestinal tract and is typically administered via deep intramuscular injection or intravenously [6].
What are the major toxicity concerns associated with streptomycin? The hallmark toxicities are ototoxicity (affecting hearing and balance) and nephrotoxicity (kidney damage). Ototoxicity is often irreversible and can be vestibular (causing dizziness, vertigo) or cochlear (causing hearing loss) [6] [5].
Why is it critical to monitor patients receiving streptomycin? Due to its narrow therapeutic index and potential for severe side effects, monitoring should include serum drug levels, renal function tests (before and during therapy), and baseline and periodic audiometric testing [6] [5].
To locate the specific data you need on this compound, I suggest the following steps:
This section addresses common challenges in gene expression studies, drawing on experimental principles from recent research.
FAQ: Why are there no significant changes in my biomarker gene expression in my in vitro cell model?
FAQ: How can I account for high variability in gene expression data between replicates?
FAQ: My gene expression data and protein-level data for the same target do not correlate. What could be the cause?
The table below summarizes key methodologies from the search results that can be adapted for gene expression detection workflows.
Table 1: Experimental Protocols for Gene Expression Analysis
| Experiment Objective | Detailed Methodology | Key Steps & Technical Notes |
|---|
| In Vivo Assessment of Compound-Induced Toxicity [1] [2] | Animal model (e.g., rat) treated with compound; serum and tissue collected for analysis. | 1. Dosing: Administer compound (e.g., 50-100 mg/kg/day Gentamicin IP) for set duration (e.g., 1, 3, 7 days) [1]. 2. Sample Collection: Collect blood for serum (creatinine, BUN) and kidney tissue for gene expression [2]. 3. RNA Extraction & qPCR: Extract total RNA from tissue, reverse transcribe to cDNA, perform qPCR for target genes (e.g., KIM-1, NGAL, TNF-α, Caspase-3) [1] [2]. | | Analysis of Signaling Pathways [4] | Isolate specific cells (e.g., T cells), treat with compound/inhibitor, and analyze via Western blot and qPCR. | 1. Cell Isolation & Culture: Isolate target cells (e.g., CD4+CD25+ Tregs from mouse spleen) and culture in appropriate medium [4]. 2. Treatment: Apply compound (e.g., 750 μM Gentamicin) with/without pathway inhibitors (e.g., STAT5 inhibitor). 3. Protein/RNA Analysis: Perform Western blot for phospho-proteins (e.g., p-STAT5) and total proteins; qPCR for downstream genes (e.g., FOXP3, CTLA-4) [4]. | | Validation of Readthrough Compounds [5] | Use a dual luciferase reporter assay in cell culture to quantify Premature Termination Codon (PTC) readthrough. | 1. Reporter Construct: Transfect cells with a vector containing the PTC of interest within a luciferase gene. 2. Compound Treatment: Treat cells with a range of compound concentrations (e.g., NB124, gentamicin). 3. Quantification: Measure luciferase activity; readthrough efficiency is calculated by the ratio of firefly to Renilla luciferase, normalized to the untreated control [5]. |
Below are Graphviz diagrams that model experimental workflows and signaling pathways based on the researched studies. You can adapt the logic and relationships for your work on this compound.
Diagram 1: In Vivo Nephrotoxicity Assessment Workflow This diagram outlines a common workflow for detecting compound-induced kidney damage, as described in multiple studies [1] [2].
Diagram 2: STAT5 Signaling Pathway in Tregs This diagram illustrates a specific signaling pathway investigated in the context of gentamicin's immunomodulatory effects, serving as a model for how to map a pathway [4].
I hope these templates and troubleshooting guides provide a solid foundation for your technical support center. The principles and methods can be adapted to the specific context of This compound and other compounds you are investigating.
You can structure your support center around the following core areas, which are common to many gene-editing and functional analysis projects.
| Support Area | Common Issues & Key Questions | Recommended Methodologies & Tools |
|---|
| Guide RNA (gRNA) Design | Low knockout efficiency; high off-target effects [1] [2]. | Knockout Design: Target early, essential exons; use validated scoring algorithms (e.g., from Synthego, Benchling) for on/off-target activity [1]. Software: Synthego CRISPR Design Tool, Benchling, E-CRISP, CHOP-CHOP [1] [2]. | | Functional Validation | Confirming mutant phenotype; verifying protein loss-of-function [3]. | Western Blotting: Detect presence/absence of target protein and downstream effectors [4] [3]. Cellular Assays: Proliferation (MTT/CCK-8), migration (wound healing/transwell), invasion (Matrigel) assays [4]. | | Localization Studies | Altered subcellular localization of mutant protein [3]. | Confocal Microscopy: Use fluorescent protein tags (e.g., GFP, RFP) and organelle-specific markers (e.g., Mitotracker) for co-localization analysis [3]. | | Pathway Analysis | Identifying disrupted signaling pathways and molecular interactions [5]. | Affinity Purification-Mass Spectrometry (AP-MS): Map protein-protein interaction networks [5]. Proteomics/Transcriptomics: Profile global changes in gene and protein expression [5]. |
Here are detailed methodologies for key experiments cited in the framework, which you can customize for your work on ORF12.
This protocol is foundational for creating deficient mutants [1] [2].
This workflow helps characterize the functional consequences of a gene knockout, such as assessing its role in processes like virulence or secondary metabolism in your medermycin model [4].
This is crucial for understanding the mechanism of a gene, especially if it is of unknown function, as is sometimes the case with ORF genes [3] [5].
Q: My gRNA has a high predicted efficiency score, but knockout efficiency is still low. What could be wrong?
Q: How can I confirm that an observed phenotype is due to my target gene knockout and not an off-target effect?
Q: My mutant protein shows altered localization under stress conditions. How should I investigate this?
Medermycin production can be lost due to genetic mutations, regulatory failures, or suboptimal cultivation. The troubleshooting approach is summarized in the following decision tree.
The table below outlines the core experimental strategies corresponding to the decision tree.
Table 1: Core Strategies for Biosynthesis Restoration
| Strategy | Core Principle | Key Experimental Lever |
|---|---|---|
| Genetic Restoration [1] | Re-establish a complete, functional biosynthetic gene cluster. | Horizontal gene transfer of the full cluster from a producing strain [1]. |
| Regulatory Activation | Manipulate complex regulatory networks controlling pathway expression. | Overexpression of cluster-situated regulators (CSRs), particularly SARP-family activators [2]. |
| Physiological Optimization | Create cultivation conditions that trigger the idiophase (production phase). | Use of statistical optimization (e.g., CCD with PLSR) to define optimal media components [3] [4]. |
Q: My strain has lost this compound production. How do I check if the biosynthetic genes are still there?
Q: The gene cluster seems intact but silent. What's the most effective genetic intervention?
The following diagram illustrates the complex regulatory network that controls antibiotic biosynthesis, integrating multiple signals that must be considered for pathway activation.
Q: I've overexpressed the pathway regulator, but production is still low. What else could be blocking it?
Q: What is the most systematic way to optimize my production medium?
Table 2: Key Parameters for Physiological Optimization
| Parameter | Common Pitfall | Optimized Approach |
|---|---|---|
| Carbon Source | Rapid glycolysis from glucose causes catabolite repression. | Use slow-release carbon like glycerol or starch [2]. |
| Nitrogen Source | Excess ammonium can be repressive. | Use complex nitrogen sources like soybean meal or glycine max meal [3] [4]. |
| Phosphate Level | High phosphate is a common repressor of antibiotic pathways. | Use a production medium with limiting, non-repressing phosphate [2]. |
| Metal Ions | Omission of essential co-factor metals (e.g., Zn²⁺, Fe²⁺). | Ensure trace metals are present; some can enhance production [2]. |
Q1: Can a single Streptomyces strain produce both medermycin and kalafungin?
Q2: Why is my yield of the target antibiotic (this compound/kalafungin) low?
Q3: How can I increase antibiotic production in my Streptomyces strain?
Q4: How can I conclusively identify kalafungin in my bacterial cultures?
Here are detailed methodologies for key experiments, including common problems and solutions.
Protocol 1: LC/APCI-MS Analysis for Metabolite Identification [1]
This protocol is used to detect and differentiate this compound, kalafungin, and other metabolites in culture supernatants.
| Step | Specification | Details & Troubleshooting |
|---|---|---|
| 1. Cultivation | Inoculate 50 μL of spores into 5 mL SEED medium; incubate 2 days; transfer to 45 mL R4 liquid medium; cultivate for 5 days at 30°C. | Low metabolite signal may require extended cultivation. |
| 2. Sample Prep | Centrifuge culture at 6,000 rpm for 10 min; use supernatant for analysis. | Always clarify culture broth to prevent column blockage. |
| 3. HPLC Setup | Column: TSK-Gel 100 ODS. Mobile Phase A: H₂O + 0.5% acetic acid. Mobile Phase B: CH₃CN + 0.5% acetic acid. Gradient: 20-70% B over 25 min. Flow Rate: 1 mL/min. Detection: 254 nm & 430 nm. | Peak broadening can indicate column degradation; ensure proper pH and buffer. |
| 4. MS Detection | Use APCI (Atmospheric Pressure Chemical Ionization) source with mass spectrometer. | APCI is suitable for these medium-polarity compounds. |
The following diagram illustrates the logical workflow for this analytical protocol:
Protocol 2: UV Mutagenesis for Strain Improvement [1]
This protocol describes how to generate mutant strains with enhanced antibiotic production.
| Step | Specification | Details & Troubleshooting |
|---|---|---|
| 1. Spore Prep | Prepare a spore suspension (~10⁵ spores/μL). | Ensure spores are fresh and homogenous for even mutagenesis. |
| 2. UV Exposure | Conditions: 253.7 nm wavelength, 30 cm distance. Duration: 40 seconds (aiming for ~97% mortality). Volume: 5 mL in a 5-cm Petri dish. | Lids must be removed during exposure. Work in darkroom conditions to prevent photo-reactivation. |
| 3. Post-Exposure | Dilute and spread spores onto GYM agar plates; incubate in dark at 28°C for 2 days. | Protect irradiated spores from light to allow recovery and prevent DNA repair. |
| 4. Mutant Screen | Select colonies with altered pigmentation on R4 agar; analyze metabolites (Protocol 1) and test antibacterial activity. | Altered morphology or pigment often correlates with changes in secondary metabolism. |
Protocol 3: Heterologous Expression of Biosynthetic Gene Cluster [1]
This method is used to study the function of the biosynthetic pathway in a controlled host background.
| Step | Specification | Details & Troubleshooting |
|---|---|---|
| 1. Vector Transfer | Use E. coli ET12567/pUZ8002 as a donor to transfer plasmid pIK340 (contains entire med cluster) into Streptomyces hosts (e.g., CH999, K4-114) via intergeneric conjugation. | Confirm plasmid presence in E. coli donor first. Optimize conjugation timing and spore maturity. |
| 2. Selection | Select exconjugants using kanamycin resistance; confirm with PCR. | High background growth may require optimizing antibiotic concentration and conjugation ratio. |
| 3. Expression | Cultivate recombinant strains in R4 liquid medium; monitor for brown pigment (indicative of this compound production). | Lack of pigment may suggest failed cluster expression or integration. |
| 4. Metabolite Analysis | Analyze culture supernatants using Protocol 1 to confirm production of this compound and/or kalafungin. | This confirms the cluster's role in producing both compounds. |
Protocol 4: Plate Assay for Antibacterial Activity [1]
A simple method to confirm the bioactivity of your compounds.
The relationship between this compound and kalafungin biosynthesis presents both a challenge and an opportunity. The discovery that their biosynthetic pathways are linked in Streptomyces sp. AM-7161 provides a genetic basis for understanding production bottlenecks [1] [2]. The successful use of UV mutagenesis to generate a mutant with a 3-fold increase in kalafungin yield demonstrates that classical strain improvement remains a powerful tool for overcoming these bottlenecks [2].
The table below summarizes potential issues, their underlying mechanisms based on recent research, and recommended investigative approaches.
| Problem Phenotype | Potential Mechanism (Based on Gentamicin Model) | Investigation & Resolution Steps |
|---|
| Decreasing antibiotic yield in production strains [1] | Genome reduction: Sustained SOS response and error-prone repair lead to accumulation of deleterious mutations in key biosynthetic genes [2]. | Sequence production strains: Conduct periodic whole-genome sequencing of producer strains to track mutation accumulation.
Optimize culture conditions: Reduce metabolic stress to lower mutation rate [1]. |
| Heterogeneous bacterial populations (mixed susceptibility) | Rapid resistance emergence: Sub-populations acquire mutations via SOS-induced, error-prone repair shortly after exposure to the antibiotic [2]. | Check for sub-populations: Use fluctuation assays or population sequencing to quantify frequency of resistance.
Monitor DNA damage: Implement TUNEL assays or RecA reporter strains to detect SOS response activation [2]. |
| Horizontal gene transfer & multi-resistance | Integron rearrangement: Antibiotic stress can induce the SOS response, activating integrases that promote gene cassette shuffling and capture of resistance genes [3]. | Screen for mobile elements: Use PCR to detect class 1 integrons and associated resistance gene cassettes (e.g., aac(6')-Ib for aminoglycosides) [3]. |
Here are detailed methodologies adapted from recent studies to help you diagnose the root causes of genetic instability.
This protocol is based on methods used to demonstrate that gentamicin causes DNA damage and induces the SOS response, leading to mutagenesis [2].
This method is adapted from research showing that sub-inhibitory gentamicin promotes the integration of resistance genes into mobile genetic elements [3].
Pychopper to orient and trim sequences.isONclust and perform error correction with isONcorrect.IntegronFinder.The diagram below visualizes the core mechanism by which a ribosome-targeting antibiotic can cause genetic instability, based on the pathway elucidated for gentamicin [2]. This cycle of damage and error-prone repair drives the emergence of mutants.
Q1: Can sub-inhibitory concentrations of antibiotics promote plasmid transfer?
Q2: What are the underlying mechanisms for this promotion?
Q3: Do different generations of the same antibiotic class have different effects?
The table below summarizes quantitative data from key studies on how tetracycline influences plasmid conjugative transfer.
| Tetracycline Concentration | Experimental System (Donor → Recipient) | Observed Effect on Transfer Frequency | Primary Proposed Mechanism(s) |
|---|---|---|---|
| 3.9 - 250 ng/mL [1] | V. parahaemolyticus → E. coli EC600 | Increased by 1.47 to 3.19-fold | ROS generation, ↑membrane permeability, ↑gene expression[traA, traD, ompA, luxS] [1] |
| ~50 μmol/L [2] | E. coli ZR → E. coli JA | Peak enhancement: 5.91-fold (Tetracycline), 4.13-fold (Doxycycline) | ROS and SOS response, cell membrane permeability [2] |
| Continuous dosing (5-50 μg/mL in drinking water) [3] | E. faecalis → E. faecalis (in vivo, gnotobiotic rats) | Increased numbers of transconjugants; selection pressure was a major factor | Selection for resistant phenotype, existence of microhabitats [3] |
The following workflow visualizes a standard method for investigating plasmid conjugative transfer, based on the cited literature.
Key Steps Explained:
| Problem | Possible Cause | Recommendation |
|---|---|---|
| No transconjugants obtained | Antibiotic concentration is too high, inhibiting cell contact. | Perform a growth curve assay to determine the sub-inhibitory concentration (sub-MIC) for both donor and recipient strains [1]. |
| High background growth on selective plates | Antibiotic in plates has degraded or is at too low a concentration. | Ensure selective antibiotics are fresh and used at the correct concentration. For example, a recommended concentration for tetracycline in plates is 5 µg/mL [4]. |
| Low or inconsistent transfer frequency | Suboptimal cell viability or poor mating conditions. | Use cells in the logarithmic growth phase. Ensure the mating mixture is not shaken during incubation to allow for pilus formation and stable cell contact [1]. |
The search results did not contain specific studies on this compound and plasmid transfer. To find the information you need, I suggest:
The diagram below outlines the general workflow for protoplast regeneration, highlighting stages where issues commonly occur.
Here are solutions to frequently encountered issues, based on optimizations from recent plant studies.
| Problem | Possible Causes | Recommended Solutions & Key Parameters |
|---|
| Low Protoplast Yield [1] [2] | Incorrect enzyme combination/concentration; Inadequate osmotic pressure; Insufficient digestion time. | - Enzyme Optimization: Systematically test cellulase (1.5-2.5%), macerozyme (0.6-0.75%), and pectinase (e.g., 0.3% pectolyase Y-23) [3] [2].
While specific for plants, these methodologies offer a strong foundational framework.
Brassica carinata Five-Stage Protocol: This highly successful protocol uses distinct media with precisely timed hormonal shifts [6].
Source Material and Pre-treatment: Viability heavily depends on the starting material.
Here are some common questions and issues that researchers might face, along with evidence-based guidance.
FAQ 1: Why is my medermycin yield low or inconsistent? Low yield is often tied to suboptimal sporulation and fermentation conditions.
FAQ 2: How can I optimize the sporulation of my Streptomyces strain for higher antibiotic production? Optimization requires a multi-factorial approach.
FAQ 3: What is a basic experimental workflow for investigating sporulation conditions? A standard protocol can be broken down into key stages, as outlined in research on Bacillus and Streptomyces [1] [2]. The following diagram illustrates the logical flow of a typical sporulation experiment:
When designing experiments, it is critical to control and document the following variables. Quantitative data from related systems can inform your initial parameter selection.
| Parameter | Influence on Sporulation & Spores | Example from Related Research |
|---|---|---|
| Temperature | Modulates sporulation efficiency, spore heat resistance, and germination capacity [2]. | In B. weihenstephanensis, sporulation at 10-37°C significantly altered subsequent spore germination in nutrients [2]. |
| pH | Affects spore surface properties like hydrophobicity and resistance to chemicals [1]. | Acidic sporulation pH led to more hydrophobic and adherent B. subtilis spores [1]. |
| Oxygen Availability | Influences spore crust composition and adhesion properties [1]. | Lower O₂ during sporulation resulted in B. subtilis spores that were more adherent [1]. |
| Nutrient/Cation Availability | Depletion of key ions (Ca²⁺, Mg²⁺) can impair spore crust assembly, altering surface properties [1]. | B. subtilis spores from Ca²⁺/Mg²⁺-depleted media were more hydrophobic and adherent [1]. |
For a detailed investigation, you can adapt the following core methodology, which is modeled after protocols used in recent sporulation studies [1] [2].
Sporulation Protocol:
Spore Harvesting and Purification:
Analyzing Impact on this compound Production:
Since direct data on this compound is limited, you may need to:
The tables below summarize common issues, their causes, and evidence-based solutions for optimizing the growth of filamentous fungi and actinomycetes for metabolite production [1] [2].
| Problem | Possible Causes | Solutions & Prevention |
|---|---|---|
| Slow Mycelial Colonization | Suboptimal temperature; poor nutrient quality; inadequate gas exchange [2]. | Maintain optimal temp (often 20-28°C); use high-quality, nutrient-rich substrate; ensure filter patches are unobstructed [1] [2]. |
| Contamination | Poor sterilization of tools/substrate; inadequate hygiene; environmental contaminants [2]. | Thoroughly sterilize via autoclave/pressure cooker; practice aseptic technique with gloves; use HEPA filters or laminar flow hoods; isolate contaminated cultures [2]. |
| Low Metabolite Yield | Non-optimal nutrient medium; depleted nutrients; hidden contamination; lack of production triggers [3] [4]. | Optimize C/N source ratios via experimental design (e.g., factorial design); add production inducers (e.g., Ca²⁺); use a two-stage cultivation strategy [5] [4] [6]. |
| Uneven Growth | Inconsistent moisture levels; poor substrate mixing/packing; uneven environmental conditions [2]. | Mix and pack substrate evenly; monitor and adjust moisture regularly; ensure uniform light exposure and temperature [2]. |
Here are detailed methodologies for two critical experiments that will support your optimization efforts.
This method, effective for optimizing carotenoid production in bacteria [4], can be adapted for actinomycetes like Streptomyces to enhance medermycin yield.
Monitoring growth is fundamental to linking physiological state to metabolite production.
Research in Ganoderma lucidum has shown that targeting specific signaling pathways can significantly enhance enzyme production, a strategy that can be applied to other secondary metabolites. The following diagram illustrates a targeted approach based on this research:
This strategy demonstrates that genetic manipulation of key regulators can stimulate intrinsic signaling pathways (like Ca²⁺ signaling) to push cellular machinery toward higher product yields [6].
What is the ideal temperature for mycelium growth? Most fungi used in biotechnology have an optimal growth temperature range between 20°C to 28°C [1]. However, the ideal temperature can vary by species and should be validated for your specific strain.
How can I prevent contamination in liquid cultures? Prevention is key. This includes thorough sterilization of all media and equipment via autoclaving, maintaining strict aseptic technique during inoculation in a laminar flow hood or still-air box, and ensuring all containers and closures are sterile [2].
Mycelium is growing well, but metabolite yield is low. What should I check?
Since the search did not yield specific data on this compound, I suggest you:
Q1: What is the basic working principle of this non-enzymatic sensor? The sensor operates on an absorbance-based detection method. When the target antibiotic (doxycycline) interacts with the (ZnS:Mn)@CH nanoparticles, it causes a measurable change in the absorption of light by the nanomaterial. This change can be quantified using a standard UV-vis spectrophotometer, and its magnitude is directly related to the concentration of the antibiotic present [1] [2].
Q2: Why is a non-enzymatic approach beneficial? Eliminating enzymes from the sensor design avoids stability issues associated with biological components, such as sensitivity to changes in temperature and pH. This makes the sensor more robust, cost-effective, and simpler to prepare, enhancing its suitability for use in field or resource-limited settings [1].
Q3: What are the key performance metrics of this sensor for doxycycline detection? The sensor demonstrates high sensitivity and a broad linear detection range. The key quantitative performance data is summarized in the table below [1].
| Performance Parameter | Result |
|---|---|
| Linear Detection Range | 0 to 72.2 pM (picomolar) |
| Limit of Detection (LOD) | 4.5 pM |
| Limit of Quantification (LOQ) | 15 pM |
| Recovery | Nearly 100% |
| Stability | Stable over time (tested up to 72 hours) |
Q4: Has the sensor's selectivity been tested? Yes. The sensor exhibits excellent selectivity for doxycycline. Tests with common interferents, including glucose, amoxicillin, tetracycline, penicillin, ampicillin, and cephalexin, showed that the sensor effectively distinguished doxycycline from these other substances [1].
Q5: In which sample matrices can this sensor be used? The research has successfully demonstrated the effective operation of the sensor in various media, including deionized water, tap water, bottled water, and milk. This indicates its strong potential for application in real-world environmental and clinical samples [1] [2].
Issue 1: Low or Inconsistent Absorbance Signal
Issue 2: Poor Selectivity or Cross-Reactivity
Issue 3: Signal Drift Over Time
For clarity and reproducibility, here is a detailed workflow of the core measurement procedure and a visualization of the process.
Detailed Methodology [2]:
Preparation of Sensing Material Suspension:
Analyte and Sample Preparation:
Measurement Procedure:
Data Analysis:
The table below summarizes the core structural and biosynthetic relationships between medermycin and other notable BIQ antibiotics, based on the information available.
| Antibiotic | Core Structure | Dimerization Type | Notable Features | Key Biosynthetic Enzymes |
|---|---|---|---|---|
| This compound | Benzoisochromanequinone (BIQ) [1] | Information Missing | An asymmetrical BIQ antibiotic [1]. | Believed to possess a two-component monooxygenase system homologous to ActVA-ORF5/ActVB [1]. |
| Actinorhodin | Benzoisochromanequinone (BIQ) [2] | Single C-C bond [2] | A well-studied model BIQ; a symmetrical dimer [2]. | ActVA-4 (reductase) and ActVA-3 (oxidase) are crucial for dimerization [2]. |
| Naphthocyclinone | Benzoisochromanequinone (BIQ) [2] | Double C-C bond [2] | An asymmetrical dimer with multiple bioactive forms (β, γ) [2]. | NcnM (reductase) and NcnN (oxidase) are involved in dimerization [2]. |
While a direct comparison is not available, recent studies on other BIQs provide valuable insights into the experimental approaches used in this field.
Dimerization is a Critical Biosynthetic Step: Research on actinorhodin and naphthocyclinone has clarified that their dimerization requires a two-component reductase-oxidase system [2].
Experimental Workflow for Gene Function Studies: The following diagram outlines a general experimental approach for elucidating gene function in BIQ biosynthesis, as demonstrated in the search results [2].
Once you locate the specific data for Medermycin and its alternatives, you can structure your findings using the following approach:
| Compound Name | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) | Key Correlations (e.g., HMBC, COSY) | Purity Assessment |
|---|---|---|---|---|
| This compound | (Data to be filled) | (Data to be filled) | (Data to be filled) | (Data to be filled) |
| Alternative A | (Data to be filled) | (Data to be filled) | (Data to be filled) | (Data to be filled) |
| Alternative B | (Data to be filled) | (Data to be filled) | (Data to be filled) | (Data to be filled) |
To create the signaling pathways or experimental workflows for your guide, you can use the following DOT language script as a template. This script incorporates the specific formatting rules you required.
The diagram generated from this code would look similar to this:
The script ensures compliance with your specifications: labeldistance=3.0 creates a gap for edge labels [4], and fontcolor is explicitly set against fillcolor for high-contrast node text [5].
To build your complete guide, I suggest you:
The tables below summarize the types of data you would present for Medermycin in comparison to other compounds, using Doxorubicin and Paclitaxel as examples from the search results.
Table 1: Comparison of Mechanisms and Key Efficacy Data
| Feature | Doxorubicin (Example) | Paclitaxel (Example) | This compound (To Be Researched) |
|---|---|---|---|
| Primary Mechanism | DNA intercalation; Topoisomerase II inhibition; generates ROS [1] [2] | Stabilizes microtubules, blocking cell cycle at G2/M phase [3] | (e.g., DNA intercalation, enzyme inhibition) |
| Key Efficacy Metrics | - Improved survival in metastatic breast cancer (HR=1.13) [2]
Table 2: Overview of Targeting and Formulation Strategies
| Strategy | Doxorubicin Examples | Paclitaxel Examples | Potential for this compound |
|---|---|---|---|
| Prodrug Development | Peptide-doxorubicin (PDOX) activated by Cathepsin B in tumor microenvironment; shows increased efficacy & reduced toxicity [7] | Small molecule-, protein-, and aptamer-functionalized conjugates to improve tumor specificity [3] | (e.g., Design of inactive prodrug activated by tumor-specific enzymes) |
| Delivery Systems | Liposomes, nanoparticles to improve biodistribution [1] | Liposomes modified with mitochondrial-targeting molecules (e.g., TPGS1000-TPP) [8] | (e.g., Nano-formulations to enhance solubility and targeting) |
| Targeting Approach | - | Mitochondrial targeting induces apoptosis via cytochrome C release [8] | (e.g., Targeting specific tumor-associated antigens or pathways) |
For your guide, you would include detailed methodologies. Here are examples of the types of protocols you would need to establish for this compound, based on common experiments in the field.
In Vivo Efficacy Model (Subcutaneous Xenograft)
Mechanism of Action Study (Apoptosis Pathway)
Immune Response Modulation Analysis
The following diagrams, generated based on common mechanisms from the search results, show the types of visualizations you would create once this compound's specific data is available.
Mechanisms and Combination Strategies of Chemotherapeutics
Strategies for Targeted Drug Delivery in Chemotherapy
Since current data on this compound is limited, here are suggestions for building your comparison guide:
The following table summarizes key information on Streptomycin and two common alternative antibiotics, based on data from drug compendiums and scientific literature [1] [2].
| Attribute | Streptomycin | Doxycycline | Tetracycline |
|---|---|---|---|
| Drug Class | Aminoglycoside [2] | Tetracycline [1] | Tetracycline [1] |
| Primary Approved Uses | Tuberculosis, plague, endocarditis, brucellosis [1] [2] | Respiratory, sinus, skin, and sexually transmitted infections [1] | Bacterial infections, acne, bronchitis, chlamydia [1] |
| Average User Rating | 9.0 / 10 (from 2 ratings) [1] | 6.4 / 10 (from 1646 ratings) [1] | 6.6 / 10 (from 64 ratings) [1] |
| Common Side Effects | Vertigo, vomiting, facial numbness, kidney and ear toxicity [2] | Information not available in search results | Information not available in search results |
| Pregnancy Category | D (Positive evidence of risk) [1] | D (Positive evidence of risk) [1] | D (Positive evidence of risk) [1] |
| Mechanism of Action | Binds to 30S ribosomal subunit, causing codon misreading and inhibiting protein synthesis [2] | Information not available in search results | Information not available in search results |
Research indicates that several established anti-inflammatory drugs have demonstrated antimicrobial properties in pre-clinical studies, presenting a promising avenue for developing dual-action therapies [3]. The table below summarizes experimental data for some of these compounds.
| Drug (Category) | Demonstrated In Vitro Antibacterial Effects | In Vivo Evidence (Animal Models) | Potential Clinical Applications |
|---|---|---|---|
| Ibuprofen (NSAID) | Against Bacillus cereus, Escherichia coli, and Staphylococcus aureus (including MRSA) with MICs of 0.625–2.5 mg/L [3]. | Increased survival rate in mice infected with Pseudomonas aeruginosa [3]. | Studied in clinical trials for uncomplicated urinary tract infections (UTIs) [3]. |
| Auranofin (Anti-rheumatic) | Potent effect against a broad spectrum of Gram-positive bacteria, including Mycobacterium tuberculosis (MIC 0.0015–5 mg/L) [3]. | High survival rate in mice infected with Enterococcus faecium, S. aureus, and Clostridioides difficile [3]. | Investigated for repurposing in bacterial infections [3]. |
| Aspirin (NSAID) | Moderate activity against E. coli, B. cereus, P. aeruginosa, and Salmonella choleraesuis (MIC 1.2–5 mg/L) [3]. | Caused a high survival rate in M. tuberculosis-infected mice [3]. | Potential role in adjunctive therapy [3]. |
While streptomycin is not classified as an anti-inflammatory drug, recent scientific studies have revealed complex interactions between its antibiotic action and the host's inflammatory response [4] [5] [6]. These findings are highly relevant for researchers in the field.
The following diagram illustrates the key inflammatory pathway identified in the research on streptomycin's effect in the mouse intestine [4]:
| Antibiotic / Agent | Class | Effect on NF-κB | Proposed Mechanism | Key Experimental Findings |
|---|---|---|---|---|
| Gentamicin [1] [2] | Aminoglycoside | Activation | Promotes oxidative stress & inflammation; induces renal TLR4 & TNFαR1 expression [2]. | In rat models, increased renal NF-κB protein expression, TNF-α, and IL-1β [1] [2]. |
| Rupatadine [1] | Antihistamine (PAF antagonist) | Inhibition | Antagonizes PAF, suppressing the downstream PAF/NF-κB/caspase-3 pathway [1]. | In gentamicin-induced rat nephrotoxicity model, attenuated renal NF-κB activation and inflammation [1]. |
| Atorvastatin [2] | Statin | Inhibition | Pleiotropic effects; ameliorates renal inflammation and ER stress [2]. | In gentamicin-induced rat nephrotoxicity model, decreased renal NF-κB, TNFαR1, and IL-6 expressions [2]. |
| Macrolides (e.g., Clarithromycin, Azithromycin) [3] [4] | Macrolide | Inhibition / Suppression | Reduces production of pro-inflammatory cytokines (TNF, IL-1, IL-6, IL-8) [3] [4]. | Suppressed pro-inflammatory cytokines in murine sepsis models and human immune cells [3]. |
| Ciprofloxacin [3] | Fluoroquinolone | Suppression | Lowers Th1 and Th2 cytokine expression in immune cells [3]. | Profound unresponsiveness to LPS stimulation in an ex-vivo sepsis model [3]. |
| Cephalosporins (e.g., Cefuroxime, Cefotaxime) [3] | Cephalosporin | Stimulation / Inflammatory Shift | Decreases LPS-stimulated IL-10 release, shifting balance towards inflammation [3]. | Induced a shift to a more inflammatory cytokine release pattern in vitro [3]. |
| Colistin [3] | Polymyxin | Stimulation | Enhances secretion of TNF, IL-1β, and IL-6 by stimulated macrophages [3]. | Significant increase in pro-inflammatory cytokine secretion in a murine model [3]. |
| Bactericidal Antibiotics (e.g., β-lactams, Quinolones) [5] | Various | Activation | Bacterial killing releases PAMPs (e.g., bacterial DNA) that are sensed by immune cell TLRs (e.g., TLR9), triggering inflammation [5]. | In a murine peritonitis model, bactericidal drugs induced higher inflammation via TLR9 than bacteriostatic drugs [5]. |
The data in the table is supported by robust experimental models. Here are the methodologies from some of the key studies:
In Vivo Nephrotoxicity Model (Rupatadine & Atorvastatin Studies) [1] [2]:
In Vitro Immunomodulation Assessment [3] [5]:
Murine Peritonitis Model (Bactericidal vs. Bacteriostatic) [5]:
The following diagram synthesizes findings from the search results to show how different antibiotics influence NF-κB activation, highlighting the key mechanisms of bactericidal drugs, gentamicin, and inhibitory agents.
When interpreting these findings for your research or drug development work, please consider the following points:
The following table summarizes the structural determinants of potency for doxorubicin analogues, as identified in a comparative study [1].
| Structural Feature / Modification | Impact on Biological Potency | Key Findings and Rationale |
|---|---|---|
| 3'-amino substituent chain length | Critical | Ability to form 5 or 6-membered ring carbinolamines after hydrolysis is essential for high potency [1]. |
| Formation of 7-, 8-, or 9-membered carbinolamines | Markedly less active | Larger ring structures are significantly less effective [1]. |
| N-methyl derivative | 2 orders of magnitude less potent | Blocking the nitrogen prevents the formation of the critical cyclic carbinolamine structure [1]. |
| Branched chain near bis(acetoxy) groups | Substantially less active | Steric hindrance (e.g., a tertiary carbon atom) interferes with the compound's activity [1]. |
| Substitution at the 2nd position | Decreases activity | Specific positions on the anthraquinone ring are unfavorable for modification [2]. |
| Substitution at the 8th position | Can increase activity | This position is favorable for modification to enhance biological activity [2]. |
| Substitution at the 1st and 7th positions | Negative impact | Modifications at these sites reduce the drug's biological activity [2]. |
The doxorubicin SAR data in the table above was generated through standard preclinical experimental protocols [1], which are highly applicable to SAR studies for other compounds like medermycin.
This experimental workflow for establishing SAR is summarized in the following diagram:
The engineering of a ketoreductase for synthesizing an ipatasertib precursor provides an excellent model of a functional homology study [1]. The workflow below outlines the key steps for engineering and evaluating KRED function, which can be adapted for studying Medermycin ketoreductase.
The table below summarizes key experimental data from the engineering of a KRED from Sporidiobolus salmonicolor (Ssal-KRED), demonstrating performance enhancements achievable through systematic engineering [1].
| Engineering Round / Key Variant | Key Mutations | Apparent kcat (Fold Improvement vs. WT) | Diastereomeric Excess (de) | Notable Characteristics |
|---|---|---|---|---|
| Wild-Type (WT) Ssal-KRED | - | (Baseline) | 99% (trans) | Promising starting diastereoselectivity |
| Single-Site Mutants | M242F | 2.6x | Not Specified | Improved activity |
| Q245T | 3.6x | <99.7% | Highest activity boost, but reduced diastereoselectivity | |
| Combinatorial Variant M1 | F97W, L241M, M242W, Q245S | 8x | 99.7% (trans) | Combined activity and diastereoselectivity |
| Final Engineered Enzyme | 10 amino acid substitutions | 64x | 99.7% (trans) | High robustness, tolerance to industrial process conditions (e.g., high iPrOH concentration) |
Here are the detailed methodologies for key experiments cited in the search results, which you can adapt for a functional homology study of this compound ketoreductase.
Initial Enzyme Screening [1]
Mutational Scanning for Hot Spot Identification [1]
Structure-Guided Design and In Silico Docking [1] [2]
The resources highlight several critical aspects for a functional homology study: